BN 52111
Beschreibung
Eigenschaften
IUPAC Name |
(2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methyl 6-pyridin-1-ium-1-ylhexanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58NO4.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-33(2)37-30-31(38-33)29-36-32(35)24-19-17-21-26-34-27-22-18-23-28-34;/h18,22-23,27-28,31H,3-17,19-21,24-26,29-30H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHGMFNGBBTPOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1(OCC(O1)COC(=O)CCCCC[N+]2=CC=CC=C2)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923588 | |
| Record name | 1-{6-[(2-Heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy]-6-oxohexyl}pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120889-14-7 | |
| Record name | BN 52111 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120889147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{6-[(2-Heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy]-6-oxohexyl}pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BN 52111: A Technical Guide to its Mechanism of Action as a Platelet-Activating Factor Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of BN 52111, a naturally occurring diterpene lactone also known as Ginkgolide C. The primary focus of this document is its role as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor, a key player in various physiological and pathological processes.
Core Mechanism of Action: PAF Receptor Antagonism
This compound exerts its pharmacological effects primarily by acting as a potent and specific antagonist of the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor (GPCR) that, upon activation by its ligand PAF, initiates a cascade of intracellular signaling events. These events are implicated in a wide range of biological responses, including platelet aggregation, inflammation, and allergic reactions.
By competitively binding to the PAFR, this compound blocks the binding of PAF, thereby inhibiting the downstream signaling pathways. This antagonistic action prevents the cellular responses normally triggered by PAF, forming the basis of the therapeutic potential of this compound.
Quantitative Data: Inhibitory Potency
The inhibitory efficacy of this compound and related ginkgolides has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.
| Compound | Assay | System | IC50 | Reference |
| This compound (Ginkgolide C) | PAF-mediated platelet aggregation | Human Platelets | 29.8 µg/mL | [1] |
| Ginkgolide A | PAF-mediated platelet aggregation | Human Platelets | 15.8 µg/mL | [1] |
| Ginkgolide B (BN 52021) | PAF-mediated platelet aggregation | Human Platelets | 2.5 µg/mL | [1] |
| Ginkgolide J | PAF-mediated platelet aggregation | Human Platelets | 43.5 µg/mL | [1] |
Table 1: Half-maximal inhibitory concentration (IC50) of various ginkgolides on PAF-induced human platelet aggregation.
| Compound | Assay | System | IC50 | Reference |
| BN 52021 (Ginkgolide B) | PAF-induced platelet aggregation | Human Whole Blood | 19.5 µM | [2] |
| BN 52021 (Ginkgolide B) | Inhibition of [3H]-PAF binding | Human Eosinophils | 1.5 µM | [3] |
| BN 52021 (Ginkgolide B) | Inhibition of [3H]-PAF binding | Human Neutrophils | 0.91 µM | [3] |
| BN 52021 (Ginkgolide B) | PAF-induced Ca++ mobilization | Neurohybrid NG108-15 cells | 98.5 µM | [4] |
Table 2: Comparative inhibitory concentrations of the related ginkgolide, BN 52021.
Signaling Pathways
The binding of PAF to its receptor (PAFR) activates multiple intracellular signaling pathways. This compound, by blocking this initial step, prevents the subsequent downstream events.
Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Inhibition of PAF-Induced Platelet Aggregation in Human Platelet-Rich Plasma (Light Transmission Aggregometry)
This protocol outlines a common method for assessing the inhibitory effect of compounds like this compound on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy, drug-free donors into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant (9:1 blood to anticoagulant ratio).[5]
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200-240 x g) for 10-15 minutes at room temperature.[6]
-
Carefully aspirate the upper platelet-rich plasma layer and transfer it to a separate polypropylene (B1209903) tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes.[6] The resulting supernatant is the platelet-poor plasma.
2. Platelet Aggregation Assay:
-
Use a light transmission aggregometer. Calibrate the instrument using PRP set to 0% light transmission and PPP set to 100% light transmission.
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar and allow it to equilibrate at 37°C for a few minutes.
-
Add the test compound (this compound dissolved in an appropriate solvent, e.g., DMSO, followed by dilution in saline) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of PAF (the concentration that induces approximately 50-80% of the maximal aggregation).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau.
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to the maximal aggregation in the presence of the vehicle control.
-
Determine the IC50 value by testing a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for Platelet Aggregation Inhibition Assay.
Conclusion
This compound (Ginkgolide C) is a well-characterized antagonist of the Platelet-Activating Factor receptor. Its mechanism of action involves the competitive inhibition of PAF binding to its receptor, thereby blocking the downstream signaling cascades that lead to platelet aggregation and inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and related scientific disciplines. Further investigation into the therapeutic applications of this compound is warranted, given its specific and potent mechanism of action.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. clsjournal.ascls.org [clsjournal.ascls.org]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
BN 52111 biological activity
An In-depth Technical Guide on the Biological Activity of Ginkgolide B (BN-52021)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide B, also known by its identifier BN-52021, is a structurally complex terpene lactone isolated from the leaves of the Ginkgo biloba tree. It is a highly specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor, a member of the G-protein coupled receptor family. This antagonism forms the basis of its diverse biological activities, which include neuroprotection, anti-inflammatory effects, and inhibition of tumorigenesis. This guide provides a comprehensive overview of the biological activity of Ginkgolide B, including its mechanism of action, quantitative data on its potency, and detailed experimental methodologies.
Core Mechanism of Action: PAF Receptor Antagonism
The primary mechanism of action of Ginkgolide B is its competitive and selective antagonism of the Platelet-Activating Factor Receptor (PAFR). PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. By blocking the binding of PAF to its receptor, Ginkgolide B effectively inhibits the downstream signaling cascades initiated by PAF.
Signaling Pathway of PAF Receptor Activation and Inhibition by Ginkgolide B
The following diagram illustrates the signaling pathway initiated by PAF binding to its receptor and the point of inhibition by Ginkgolide B.
Quantitative Data on Biological Activity
The potency of Ginkgolide B as a PAF receptor antagonist has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Species/System | Reference |
| Ki | 1.3 µM | Human Neutrophils | |
| IC50 | 3.6 µM | Platelet Aggregation | [1] |
| IC50 | Correlated with [3H]paf binding IC50 | Washed Human Platelets | [2] |
Key Biological Activities and Experimental Evidence
Neuroprotection
Ginkgolide B exhibits significant neuroprotective effects, particularly in the context of ischemia.
-
Experimental Evidence: In a mouse model of focal ischemia, pre-ischemic oral administration of Ginkgolide B (50 mg/kg) significantly reduced neuronal damage.[1] Furthermore, a 30-minute pretreatment with Ginkgolide B (100 mg/kg, s.c.) reduced the infarct area.[1] In primary cultures of rat hippocampal neurons and astrocytes, Ginkgolide B (1 µM) protected neurons against glutamate-induced damage.[1]
Anti-inflammatory Activity
By antagonizing the PAF receptor, Ginkgolide B effectively mitigates inflammatory responses.
-
Experimental Evidence: Ginkgolide B inhibits neutrophil degranulation and superoxide (B77818) production in vitro. It also inhibits the contraction of parenchyma lung strips induced by PAF-acether and suppresses the accompanying release of thromboxane.[1]
Anti-tumor and Anti-angiogenesis Activity
Recent studies have highlighted the potential of Ginkgolide B in cancer therapy, particularly in colitis-associated cancer.
-
Experimental Evidence: In a study on colitis-associated cancer, Ginkgolide B was found to inhibit tumorigenesis and angiogenesis.[3] It was observed to up-regulate the serum level of PAF-acetylhydrolase (PAF-AH), an enzyme that degrades PAF.[3]
Experimental Protocols
PAF Receptor Binding Assay
This protocol is a generalized method for determining the binding affinity (Ki) of a compound to the PAF receptor.
Materials:
-
Isolated human neutrophils
-
[3H]-PAF (radioligand)
-
Ginkgolide B (BN-52021)
-
Binding buffer (e.g., Tris-HCl with BSA and MgCl2)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare membrane fractions from isolated human neutrophils.
-
In a multi-well plate, incubate a fixed concentration of [3H]-PAF with the membrane preparation in the binding buffer.
-
Add varying concentrations of Ginkgolide B to the wells to compete with the radioligand for binding to the PAF receptor.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the Ginkgolide B concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Platelet Aggregation Assay
This protocol outlines a general method to assess the inhibitory effect of Ginkgolide B on PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human blood
-
Platelet-rich plasma (PRP)
-
Platelet-Activating Factor (PAF)
-
Ginkgolide B (BN-52021)
-
Aggregometer
Procedure:
-
Prepare platelet-rich plasma (PRP) from freshly drawn human blood by centrifugation.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate aliquots of PRP with varying concentrations of Ginkgolide B or vehicle control for a specified time at 37°C in an aggregometer cuvette.
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Monitor the change in light transmission through the PRP suspension over time using an aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Determine the IC50 value of Ginkgolide B by plotting the percentage inhibition of aggregation against the logarithm of the Ginkgolide B concentration.
Conclusion
Ginkgolide B (BN-52021) is a potent and selective antagonist of the PAF receptor, a property that underpins its wide range of biological activities, including neuroprotection, anti-inflammatory effects, and potential anti-cancer properties. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this unique natural product.
References
BN 52111: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Target Identification: The Platelet-Activating Factor Receptor (PAF-R)
The primary molecular target of BN 52111 is the Platelet-Activating Factor Receptor (PAF-R). This has been established through its classification as a PAF antagonist, often studied alongside other well-characterized PAF-R antagonists like BN 52021 and WEB 2086.
Binding Characteristics
While specific dissociation constants (Ki) for this compound are not prominently reported in the literature, studies on its binding properties reveal a significant interaction with the PAF receptor. Research on the reversibility of PAF receptor antagonists has shown that preincubation of rabbit platelet membranes with this compound, followed by extensive washing, resulted in no recovery of [3H]PAF binding[1]. This suggests that this compound may bind to the PAF receptor in a tight or potentially irreversible manner, differentiating it from other antagonists that exhibit reversible binding. This strong interaction underscores its potency as a PAF-R antagonist.
Target Validation: Functional Consequences of PAF-R Antagonism
Validation of PAF-R as the target of this compound is derived from the functional assays that demonstrate its ability to inhibit PAF-induced cellular responses. These assays are crucial for confirming the biological activity of the antagonist and understanding its therapeutic potential.
Quantitative Data for PAF Receptor Antagonists
To provide a comparative context for the potency of PAF receptor antagonists, the following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) for several well-characterized compounds that, like this compound, target the PAF receptor. It is important to note that these values are for other compounds and not for this compound itself.
| Compound | Assay | Species/Cell Type | IC50 / Ki (nM) | Reference |
| WEB 2086 | [3H]PAF Binding | Human Platelets | Ki: 15 | [2] |
| PAF-induced Platelet Aggregation | Human | IC50: 170 | [2] | |
| PAF-induced Neutrophil Aggregation | Human | IC50: 360 | [2] | |
| BN 52021 | PAF-induced Ca2+ Mobilization | Neurohybrid NG108-15 cells | IC50: 98500 | [3] |
| BN 50739 | PAF-induced Ca2+ Mobilization | Neurohybrid NG108-15 cells | IC50: 4.8 | [3] |
| PAF-induced IP3 Formation | Neurohybrid NG108-15 cells | IC50: 3.6 | [3] | |
| SRI 63-441 | PAF-induced Ca2+ Mobilization | Neurohybrid NG108-15 cells | IC50: 809 | [3] |
Signaling Pathways
Activation of the PAF receptor initiates a cascade of intracellular signaling events. This compound, as a PAF-R antagonist, is expected to block these downstream pathways. The primary signaling pathway involves the coupling of the receptor to Gq and Gi proteins.
PAF Receptor Downstream Signaling Pathway
Caption: PAF Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PAF receptor antagonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the PAF receptor.
-
Objective: To measure the displacement of a radiolabeled PAF receptor ligand (e.g., [3H]PAF) by this compound.
-
Materials:
-
Rabbit platelet membranes (or other cells expressing PAF-R)
-
[3H]PAF (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Protocol Workflow:
Caption: Workflow for a radioligand binding assay to determine PAF receptor affinity.
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
-
Objective: To determine the IC50 value of this compound for the inhibition of PAF-induced platelet aggregation.
-
Materials:
-
Human platelet-rich plasma (PRP)
-
Platelet-activating factor (PAF)
-
This compound (test compound)
-
Platelet aggregometer
-
-
Protocol Workflow:
Caption: Workflow for a platelet aggregation assay to assess functional antagonism.
Calcium Mobilization Assay
This assay measures the inhibition of PAF-induced intracellular calcium release.
-
Objective: To determine the EC50 value of this compound for the inhibition of PAF-induced calcium mobilization.
-
Materials:
-
Cells expressing PAF-R (e.g., NG108-15 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Platelet-activating factor (PAF)
-
This compound (test compound)
-
Fluorescence plate reader
-
-
Protocol Workflow:
Caption: Workflow for a calcium mobilization assay to measure functional antagonism.
Phosphoinositide Turnover Assay
This assay measures the inhibition of PAF-induced production of inositol (B14025) phosphates (IPs), a downstream signaling event.
-
Objective: To determine the IC50 value of this compound for the inhibition of PAF-induced phosphoinositide turnover.
-
Materials:
-
Cells expressing PAF-R
-
[3H]-myo-inositol
-
Platelet-activating factor (PAF)
-
This compound (test compound)
-
Lithium chloride (LiCl)
-
Dowex anion-exchange resin
-
-
Protocol Workflow:
References
- 1. Reversible or irreversible modification of [3H]PAF binding on rabbit platelet membranes differentiates various PAF receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Ginkgolide B (BN 52021) Research: A Potent Platelet-Activating Factor Antagonist
Disclaimer: Initial literature searches for "BN 52111" yielded minimal specific information, suggesting it is not a widely researched compound or may be a less common designation. However, the closely related compound, Ginkgolide B (BN 52021) , is an extensively studied platelet-activating factor (PAF) receptor antagonist with a wealth of available data. This guide will therefore focus on the comprehensive research surrounding Ginkgolide B (BN 52021), a key bioactive terpene lactone isolated from the leaves of the Ginkgo biloba tree.
This technical guide provides an in-depth review of the research on Ginkgolide B (BN 52021), intended for researchers, scientists, and drug development professionals. It covers its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Mechanism of Action: PAF Receptor Antagonism
Ginkgolide B is a potent and specific antagonist of the platelet-activating factor receptor (PAFR).[1] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and platelet aggregation.[2] By competitively binding to the PAFR, Ginkgolide B blocks the downstream signaling cascades initiated by PAF, thereby exerting its anti-inflammatory, anti-thrombotic, and neuroprotective effects.[1][2]
The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, can couple to Gq/11 and Gi/o proteins. This activation triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mediate increases in intracellular calcium and the activation of protein kinase C (PKC), culminating in various cellular responses such as platelet aggregation, neutrophil degranulation, and superoxide (B77818) production. Ginkgolide B effectively inhibits these PAF-induced responses by preventing the initial binding of PAF to its receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on Ginkgolide B (BN 52021).
Table 1: In Vitro Efficacy of Ginkgolide B (BN 52021)
| Assay | Cell Type/System | Agonist | Ginkgolide B (BN 52021) Concentration | Effect | Reference |
| PAF-induced Degranulation | Human Polymorphonuclear Granulocytes (PMNLs) | PAF | 10⁻⁹ - 10⁻⁴ M | Dose-dependent inhibition (Kd = 0.6 ± 0.1 x 10⁻⁶ M) | [3] |
| PAF-induced Superoxide Production | Human Polymorphonuclear Granulocytes (PMNLs) | PAF | 10⁻⁹ - 10⁻⁴ M | Dose-dependent inhibition (Kd = 0.4 ± 0.1 x 10⁻⁶ M) | [3] |
| [³H]-PAF Binding | Human Neutrophils | - | - | Ki = 1.3 ± 0.5 x 10⁻⁶ M | [3] |
| PAF-induced Platelet Aggregation | Human Platelet-Rich Plasma | PAF (50 nM - 14 µM) | 10-fold higher than PAF | Complete abolishment of aggregation | [1] |
| TNF-α-induced VCAM-1 and E-selectin Expression | Endothelial Cells | TNF-α (10 ng/mL) | 30-150 µM | Inhibition of up-regulation | [1] |
| Staurosporine-induced Apoptosis | Endothelial Cells | Staurosporine (500 nM) | 30-150 µM | Reduction of apoptosis | [1] |
Table 2: In Vivo Efficacy of Ginkgolide B (BN 52021)
| Animal Model | Condition | Ginkgolide B (BN 52021) Dosage | Route of Administration | Key Findings | Reference |
| Rats | Severe Acute Pancreatitis | 2.5, 5, 10 mg/kg | Intravenous | 5 mg/kg was the optimal dose for reducing serum amylase and PLA2 levels. | [4] |
| Mice | Ischemia/Reperfusion | 20 mg/kg | Intraperitoneal | Decreased neurological deficit score. | [1] |
| Mice | LPS-induced Neuroinflammation | 30, 60, 120 µmol/l | Not specified | Attenuated activation of microglia in the hippocampus and striatum. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Ginkgolide B (BN 52021).
PAF-Induced Platelet Aggregation Assay
Objective: To assess the inhibitory effect of Ginkgolide B on platelet aggregation induced by PAF.
Materials:
-
Freshly drawn human venous blood
-
3.2% sodium citrate (B86180) (anticoagulant)
-
Platelet-Activating Factor (PAF)
-
Ginkgolide B (BN 52021)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
Protocol:
-
Blood Collection and PRP Preparation:
-
Draw venous blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust with PPP to a final concentration of 2.5-3.0 x 10⁸ platelets/mL.
-
-
Aggregation Measurement:
-
Pipette 450 µL of the adjusted PRP into a siliconized glass cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow the PRP to equilibrate at 37°C for 5 minutes.
-
Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.
-
To test the inhibitory effect, pre-incubate the PRP with various concentrations of Ginkgolide B or vehicle control for a specified time (e.g., 5 minutes).
-
Add a submaximal concentration of PAF (e.g., 100 nM) to induce aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
The percentage of aggregation is calculated from the maximal change in light transmission.
-
Measurement of Superoxide Production in Neutrophils
Objective: To determine the effect of Ginkgolide B on PAF-induced superoxide anion (O₂⁻) production by neutrophils.
Materials:
-
Isolated human neutrophils
-
Cytochrome c
-
Platelet-Activating Factor (PAF)
-
Ginkgolide B (BN 52021)
-
Superoxide dismutase (SOD)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
-
Assay Procedure:
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a concentration of 1 x 10⁶ cells/mL.
-
In a 96-well plate, add the following to each well:
-
Neutrophil suspension
-
Cytochrome c (final concentration ~80 µM)
-
Ginkgolide B at various concentrations or vehicle control
-
-
Incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding PAF (final concentration ~1 µM).
-
Immediately begin monitoring the change in absorbance at 550 nm over time using a microplate reader.
-
As a control, include wells with SOD to confirm that the reduction of cytochrome c is due to superoxide.
-
-
Calculation:
-
The amount of superoxide produced is calculated using the molar extinction coefficient of reduced cytochrome c (21.1 mM⁻¹ cm⁻¹).
-
[³H]-PAF Binding Assay
Objective: To evaluate the competitive binding of Ginkgolide B to the PAF receptor.
Materials:
-
Isolated human neutrophil membranes
-
[³H]-PAF (radioligand)
-
Ginkgolide B (BN 52021)
-
Unlabeled PAF (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Isolate neutrophils as described previously.
-
Lyse the cells and prepare a membrane fraction by differential centrifugation.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine the neutrophil membranes, a fixed concentration of [³H]-PAF (e.g., 1 nM), and varying concentrations of unlabeled Ginkgolide B.
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a high concentration of unlabeled PAF (e.g., 1 µM).
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) of Ginkgolide B can be determined by analyzing the competition binding data using appropriate software (e.g., Cheng-Prusoff equation).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Platelet-Activating Factor (PAF) Signaling Pathway and Inhibition by Ginkgolide B
Caption: PAF signaling pathway and its inhibition by Ginkgolide B.
Experimental Workflow for In Vitro Analysis of Ginkgolide B
Caption: A typical experimental workflow for in vitro studies.
References
- 1. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and genomic safety of treatment with Ginkgo biloba L. leaf extract (IDN 5933/Ginkgoselect®Plus) in elderly: a randomised placebo-controlled clinical trial [GiBiEx] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on the Safety and Toxicity Profile of BN 52111
A comprehensive search of publicly available scientific and medical literature yielded no specific information regarding the safety and toxicity profile of a compound designated as "BN 52111." This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed compound name.
The initial search strategy aimed to identify key preclinical and clinical data, including:
-
General Safety Profile: Acute and chronic toxicity studies.
-
Specific Toxicities: Genotoxicity, carcinogenicity, reproductive and developmental toxicity.
-
Clinical Safety: Adverse effects observed in any clinical trials.
-
Mechanism of Action: To infer potential off-target effects and toxicities.
-
Experimental Protocols: Methodologies used in safety and toxicity assessments.
Despite employing broad search terms such as "this compound safety profile," "this compound toxicity studies," "this compound mechanism of action," and "this compound experimental protocols," no relevant studies or data were identified. The search results provided general information on the safety and toxicity testing of other, unrelated pharmaceutical compounds.
It is possible that information on this compound exists within proprietary databases of a pharmaceutical company or research institution and has not been made public. Without access to such internal data, a detailed technical guide on its safety and toxicity profile cannot be constructed.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:
-
Verify the compound identifier: Ensure that "this compound" is the correct and complete designation.
-
Consult internal documentation: If affiliated with an organization that may have developed or studied this compound, refer to internal reports and databases.
-
Contact the originating institution: If the source of the compound name is known, direct inquiry to the relevant research group or company may provide access to the desired information, subject to confidentiality agreements.
Until such information becomes publicly available, no in-depth technical guide, data tables, or pathway diagrams can be generated for this compound.
In-Depth Technical Guide: Solubility and Stability of BN 52111 (Ginkgolide B)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of BN 52111, a potent platelet-activating factor (PAF) receptor antagonist, also known as Ginkgolide B. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and formulation.
Chemical Identity
-
Compound Name: Ginkgolide B
-
Synonyms: this compound, BN 52021[1]
-
CAS Number: 15291-77-7
-
Molecular Formula: C₂₀H₂₄O₁₀
-
Molecular Weight: 424.4 g/mol [2]
Solubility Data
Ginkgolide B is a crystalline solid that exhibits varied solubility in different solvents. It is generally soluble in organic solvents and sparingly soluble to insoluble in aqueous solutions.
Table 1: Quantitative Solubility of Ginkgolide B
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | - |
| Dimethyl Sulfoxide (DMSO) | Up to 40 mg/mL | - |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | Sonication is recommended. |
| Dimethyl Sulfoxide (DMSO) | 85 mg/mL | Fresh, moisture-free DMSO is recommended as moisture can reduce solubility. |
| Ethanol | Up to 10 mg/mL | - |
| Ethanol | 10.6 mg/mL | Sonication is recommended. |
| Dimethylformamide (DMF) | ~25 mg/mL | - |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | For aqueous buffer solutions, it is recommended to first dissolve Ginkgolide B in DMF and then dilute with the buffer.[1] |
| Water | Insoluble/Slightly Soluble | - |
| Acetone | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Methanol (B129727) | Soluble | - |
Stability Profile
Ginkgolide B is stable under specific storage conditions. However, it is susceptible to degradation, primarily through hydrolysis, under physiological and certain experimental conditions.
Table 2: Stability of Ginkgolide B
| Condition | Stability | Remarks |
| Solid, -20°C | ≥ 4 years | As a crystalline solid.[3] |
| In DMSO or Ethanol, -20°C | Up to 3 months | - |
| Aqueous Solution | Not recommended for storage > 1 day | - |
| Beagle Dog Plasma, Freeze-Thaw (-80°C to 25°C, 3 cycles) | Stable | Accuracy: 93.63% to 104.6%.[4] |
| Beagle Dog Plasma, Long-Term (-80°C, 30 days) | Stable | Accuracy: 93.63% to 104.6%.[4] |
| Beagle Dog Plasma, Post-Preparative (4°C, 24 hours) | Stable | Accuracy: 93.63% to 104.6%.[4] |
| Beagle Dog Plasma, Room Temperature (6 hours) | Significant degradation observed | - |
Degradation Pathways
The primary degradation pathway for Ginkgolide B is the hydrolysis of its trilactone structure, particularly in neutral to basic aqueous solutions.[4] Studies have shown regioselective hydrolysis, with the lactone-F ring being susceptible to opening.[4] This results in the formation of various carboxylate derivatives. Additionally, a dehydrated derivative of Ginkgolide B has been identified, which exists in equilibrium with the parent compound in certain solvents.[5]
Experimental Protocols
Solubility Determination
A common method for determining the solubility of Ginkgolide B involves the following steps:
-
Sample Preparation: A stock solution is prepared by dissolving the crystalline solid in a chosen organic solvent, such as DMSO or DMF. The solution should be purged with an inert gas to prevent oxidation.
-
Serial Dilutions: For quantitative analysis, serial dilutions of the stock solution are prepared.
-
Equilibration: An excess amount of the compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Stability Testing
A typical stability study for Ginkgolide B involves the following:
-
Sample Preparation: Solutions of Ginkgolide B are prepared in the desired solvent or formulation at a known concentration.
-
Storage Conditions: Samples are stored under various conditions, including different temperatures, humidity levels, and light exposures (photostability testing), as recommended by ICH guidelines.[6][7]
-
Time Points: Samples are collected at predetermined time intervals (e.g., 0, 3, 6, 12, 24 months for long-term stability).[6]
-
Analysis: At each time point, the samples are analyzed for the remaining concentration of Ginkgolide B and the presence of any degradation products using a stability-indicating HPLC method.
HPLC Method for Analysis
Several HPLC methods have been developed for the quantification of Ginkgolide B. A general method is as follows:
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse Plus C₁₈, 1.8 μm, 2.1 × 50 mm).[4]
-
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like methanol or acetonitrile.[4][8]
-
Detection: UV detection at approximately 220 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.[8]
-
Internal Standard: Benzyl alcohol can be used as an internal standard.[8]
Signaling Pathways and Mechanisms of Action
Ginkgolide B is a well-characterized antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[9]
PAF Receptor Antagonism
Caption: PAF Receptor Signaling Pathway Inhibition by this compound.
Binding of PAF to its receptor activates G-proteins, which in turn stimulate downstream signaling cascades involving Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). This leads to the generation of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), calcium mobilization, and the activation of protein kinases such as Akt and ERK. These pathways regulate a variety of cellular responses, including inflammation, platelet aggregation, and cell proliferation.[1][10] Ginkgolide B competitively inhibits the binding of PAF to its receptor, thereby blocking these downstream effects.[11]
Neuroprotection
Ginkgolide B has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia.
Caption: Neuroprotective Mechanism of this compound in Cerebral Ischemia.
During cerebral ischemia, the release of PAF is elevated, leading to the activation of its receptor and subsequent inflammatory cascades, oxidative stress, and apoptosis, all of which contribute to neuronal damage.[12] By blocking the PAF receptor, Ginkgolide B mitigates these detrimental effects, thereby exerting its neuroprotective properties.[13][14]
References
- 1. Ginkgolide B Regulates CDDP Chemoresistance in Oral Cancer via the Platelet-Activating Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ginkgolide A, B, and bilobalide in biloba L. extracts by microdialysis-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Understanding the regioselective hydrolysis of ginkgolide B under physiological environment based on generation, detection, identification, and semi-quantification of the hydrolyzed products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the derivative from ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Activation of PAF-Receptor and Pleiotropic Effects on Tyrosine Phospho-EGFR/Src/FAK/Paxillin in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exposure-Response Analysis and Mechanism of Ginkgolide B's Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academy.miloa.eu [academy.miloa.eu]
- 14. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of BN 52111: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN 52111 is a potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By competitively inhibiting the binding of PAF to its receptor (PAF-R), this compound holds the potential to modulate these processes, offering therapeutic avenues for a variety of disorders. This technical guide provides an in-depth overview of the mechanism of action, key experimental data (primarily from the closely related and extensively studied ginkgolide BN 52021, due to a lack of specific quantitative data for this compound in the reviewed literature), detailed experimental protocols, and the potential therapeutic applications of this compound.
Mechanism of Action: PAF Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR). The binding of PAF to its receptor initiates a cascade of intracellular signaling events. This compound, by occupying the receptor's binding site, prevents these downstream effects.
The primary signaling pathway initiated by PAF receptor activation involves the coupling to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This calcium mobilization is a critical event that can subsequently activate various downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are involved in cellular processes such as inflammation, proliferation, and survival.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the peer-reviewed literature, this section presents data for the closely related and structurally similar PAF antagonist, BN 52021 (Ginkgolide B), to provide a quantitative context for the potency of this class of compounds.
Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation by BN 52021
| Compound | Assay System | Parameter | Value (µM) | Reference |
| BN 52021 | Human Whole Blood | ED50 | 19.5 | [3] |
Table 2: Inhibition of [3H]-PAF Binding to Human Neutrophils by BN 52021
| Compound | Parameter | Value (µM) | Reference |
| BN 52021 | Ki | 1.3 ± 0.5 | [4] |
Table 3: Inhibition of PAF-Induced Degranulation and Superoxide Production in Human Polymorphonuclear Granulocytes (PMNLs) by BN 52021
| Effect | Parameter | Value (µM) | Reference |
| Degranulation | Kd | 0.6 ± 0.1 | [4] |
| Superoxide Production | Kd | 0.4 ± 0.1 | [4] |
Experimental Protocols
PAF-Induced Platelet Aggregation Assay
This assay is fundamental for assessing the efficacy of PAF receptor antagonists.
Objective: To measure the ability of a test compound (e.g., this compound) to inhibit platelet aggregation induced by PAF.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Prepare Platelet-Poor Plasma (PPP) by further centrifuging a portion of the PRP at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the baseline (0% aggregation).
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Place a cuvette with PRP in the aggregometer and establish a baseline of light transmission.
-
Add the test compound (this compound) at various concentrations to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Initiate aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to a control (PAF alone).
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation) by plotting the percentage of inhibition against the logarithm of the antagonist concentration.[5]
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of a PAF antagonist to block the PAF-induced increase in intracellular calcium.
Objective: To quantify the inhibitory effect of this compound on PAF-induced calcium release in a cellular model.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line (e.g., human platelets, neutrophils, or a cell line expressing the PAF receptor) in appropriate media.
-
Harvest the cells and wash them with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye for 30-60 minutes at 37°C.
-
-
Fluorometric Measurement:
-
Use a fluorescence plate reader or a fluorometer equipped with a temperature-controlled cuvette holder.
-
Resuspend the dye-loaded cells in the buffer and place them in the measurement system.
-
Add the test compound (this compound) at various concentrations and incubate for a few minutes.
-
Stimulate the cells with a specific concentration of PAF.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each condition.
-
Calculate the percentage of inhibition of the PAF-induced calcium response for each concentration of the antagonist.
-
Determine the IC50 value from the dose-response curve.
-
Western Blot for MAPK and Akt Pathway Activation
This assay is used to investigate the downstream signaling effects of PAF receptor antagonism.
Objective: To determine if this compound can inhibit the PAF-induced phosphorylation of key signaling proteins like ERK (a MAPK) and Akt.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to near confluence in appropriate plates.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with PAF for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt). Also, probe separate blots or strip and re-probe the same blot with antibodies for total ERK and total Akt to serve as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition by this compound.
-
Mandatory Visualizations
Caption: PAF Receptor Signaling and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Effects of antiplatelet agents on platelet aggregation induced by platelet--activating factor (PAF) in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PAF-induced human platelet responses by newly synthesized ether phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of BN 52111 (Ginkgolide B)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN 52111, also known as Ginkgolide B, is a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] It is a naturally occurring diterpene lactone isolated from the leaves of the Ginkgo biloba tree. Due to its significant pharmacological activities, including neuroprotective, anti-inflammatory, and anti-platelet aggregation effects, there is a substantial interest in its therapeutic potential.[1][2] Accurate and precise quantification of Ginkgolide B in various biological matrices is crucial for pharmacokinetic studies, drug development, and quality control of herbal products.
These application notes provide detailed protocols for the quantification of Ginkgolide B using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Ginkgolide B
Ginkgolide B primarily exerts its biological effects by acting as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[1][2] The binding of Platelet-Activating Factor (PAF) to its receptor triggers a cascade of intracellular signaling events. By blocking this interaction, Ginkgolide B inhibits downstream signaling pathways, leading to its various pharmacological effects. One of the key pathways modulated by Ginkgolide B is the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival, proliferation, and apoptosis.[3]
Analytical Methods for Quantification
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Ginkgolide B in herbal extracts and pharmaceutical preparations.
Experimental Protocol
a. Sample Preparation (from Ginkgo biloba leaves) [4]
-
Extraction:
-
Weigh 30 g of dried, powdered Ginkgo biloba leaves.
-
Add 100 mL of boiling water and extract for 20 minutes.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Add 10 g of activated charcoal to the filtrate and stir for 12 hours at room temperature.
-
Centrifuge the mixture at 700 x g for 15 minutes and discard the supernatant.
-
Resuspend the activated charcoal pellet in 20 mL of acetone.
-
Filter the suspension and evaporate the solvent to dryness.
-
-
Reconstitution:
-
Dissolve the dried residue in 3 mL of methanol.
-
Inject a 5 µL aliquot into the HPLC system.
-
b. Chromatographic Conditions [4]
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | ODS (C18) column |
| Mobile Phase | Water:Methanol (67:33, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
c. Quantitative Data
| Parameter | Value | Reference |
| Mean Recovery of Ginkgolide B | 98.4% | [4] |
| Retention Time | Approximately 22.3 min | [5] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of Ginkgolide B in complex biological matrices such as plasma and brain tissue.
Experimental Protocol
a. Sample Preparation (from rat plasma) [6]
-
Extraction:
-
Pipette 190 µL of rat plasma into an Eppendorf tube.
-
Add 5 µL of internal standard solution (Ginkgolide A, 4 µg/mL).
-
Vortex briefly and add 1 mL of ethyl acetate.
-
Vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 400 µL of the mobile phase.
-
Vortex and centrifuge at 12,000 rpm for 10 minutes.
-
Collect 300 µL of the supernatant, dilute 10-fold, and inject 10 µL into the LC-MS/MS system.
-
b. Chromatographic and Mass Spectrometric Conditions [6]
| Parameter | Condition |
| Instrument | LC-MS/MS system with a triple quadrupole mass spectrometer |
| Column | Waters Symmetry shield RP18 (3.9 × 150 mm, 5 µm) |
| Mobile Phase | Methanol:10 mM Ammonium Acetate (85:15, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ginkgolide B) | m/z 423.4 → 367.3 |
| MRM Transition (Internal Standard) | m/z 407.5 → 351.2 |
c. Quantitative Data [6]
| Parameter | Plasma | Brain Homogenate |
| Linearity Range | 1 - 200 ng/mL | 0.5 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 11.67% | < 11.67% |
| Inter-day Precision (%RSD) | < 11.67% | < 11.67% |
| Intra-day Accuracy | -2.61 to 10.67% | -2.61 to 10.67% |
| Inter-day Accuracy | -2.36 to 8.98% | -2.36 to 8.98% |
| Mean Recovery | 82.5 - 97.0% | 82.5 - 97.0% |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Ginkgolide B from biological samples.
Conclusion
The provided protocols for HPLC-UV and LC-MS/MS offer reliable and validated methods for the quantification of Ginkgolide B (this compound) in different matrices. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample. The LC-MS/MS method is particularly suited for bioanalytical applications requiring low detection limits in complex biological fluids. These application notes serve as a comprehensive guide for researchers and professionals involved in the study and development of Ginkgolide B.
References
- 1. Ginkgolide B Regulates CDDP Chemoresistance in Oral Cancer via the Platelet-Activating Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]
- 3. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daru.tums.ac.ir [daru.tums.ac.ir]
- 5. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for BN 52111 in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN 52111 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] Structurally related to the ginkgolides, natural terpenoids isolated from the Ginkgo biloba tree, this compound offers a valuable tool for studying the physiological and pathological roles of PAF.[4] PAF is a potent phospholipid mediator involved in a variety of biological processes, including inflammation, platelet aggregation, and anaphylaxis.[5][6] Its actions are mediated through the PAF receptor, a G-protein coupled receptor (GPCR).[5][7] These application notes provide detailed protocols for utilizing this compound in protein binding assays to characterize its interaction with the PAF receptor.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the binding of PAF to its receptor, thereby blocking the downstream signaling cascade. The PAF receptor is coupled to Gq and Gi proteins, and its activation leads to the stimulation of multiple signaling pathways, including phospholipase C (PLC), mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol-calcium second messenger system.[5][7] By antagonizing the PAF receptor, this compound can effectively modulate these signaling events.
Quantitative Data Summary
The binding affinity of this compound and the related compound Ginkgolide B (BN 52021) for the PAF receptor has been determined in various studies. The following table summarizes key quantitative data.
| Compound | Parameter | Value | Species/System | Reference |
| Ginkgolide B (BN 52021) | IC50 | 3.6 µM | - | [8] |
| Ginkgolide B (BN 52021) | Ki | 1.3 µM | - | [8] |
| 7α-chloro ginkgolide B | Ki | 110 nM | Cloned PAF receptors | [9] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of the Platelet-Activating Factor (PAF) receptor and the inhibitory action of this compound.
Caption: PAF receptor signaling and inhibition by this compound.
Experimental Protocols
Radioligand Binding Assay for PAF Receptor
This protocol is a competitive binding assay to determine the affinity of this compound for the PAF receptor using a radiolabeled PAF analog (e.g., [³H]PAF).
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]PAF (1 nM)
-
Non-specific Binding Control: Unlabeled PAF (10 µM)
-
Membrane Preparation: Human recombinant PAF receptor membranes or platelet membranes.
-
Assay Buffer: Modified HEPES buffer, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Cocktail and Counter.
Experimental Workflow Diagram:
Caption: Workflow for PAF receptor radioligand binding assay.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]PAF, and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]PAF, unlabeled PAF, and membrane preparation.
-
Competitive Binding: Assay buffer, [³H]PAF, diluted this compound, and membrane preparation.
-
-
Incubate the plate for 180 minutes at 25°C.[10]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the Platelet-Activating Factor and its receptor in health and disease. The provided protocols offer a framework for researchers to characterize the binding properties of this compound and similar compounds, facilitating drug discovery and development efforts targeting the PAF signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Reactome | PAF receptor binds platelet activating factor [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for High-Throughput Screening of BN 52111
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN 52111, also known as Ginkgolide B, is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] The PAF receptor is a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory and thrombotic diseases.[3][4] Antagonism of this receptor is a key therapeutic strategy, and high-throughput screening (HTS) of compound libraries is a critical step in the discovery of novel PAF receptor antagonists.
These application notes provide a comprehensive guide for utilizing this compound as a reference compound in HTS campaigns aimed at identifying new PAF receptor antagonists. The protocols detailed below focus on a cell-based calcium mobilization assay, a common and robust method for screening GPCR antagonists.[5]
Mechanism of Action of this compound
This compound is a natural product derived from the Ginkgo biloba tree. It functions as a competitive antagonist at the PAF receptor, thereby inhibiting the signaling cascade initiated by the binding of the endogenous ligand, PAF.[6] The PAF receptor primarily couples through the Gq alpha subunit of the heterotrimeric G-protein.[7] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[4][7] By blocking the initial binding of PAF, this compound prevents this downstream signaling cascade.
Quantitative Data for this compound
The inhibitory potency of this compound has been characterized in various assays. This data is crucial for establishing assay parameters and for comparing the potency of potential "hit" compounds.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.273 µM | PAF receptor binding inhibition | [6] |
| IC50 | 441.93 ± 37.89 nM | PAF-induced platelet aggregation | [8] |
| Ki | 110 nM | Cloned PAF receptor binding (for a 7α-chloro derivative) | [9] |
Signaling Pathway of the PAF Receptor
The following diagram illustrates the signaling pathway of the Platelet-Activating Factor (PAF) receptor and the point of inhibition by this compound.
Caption: PAF receptor signaling pathway and inhibition by this compound.
High-Throughput Screening Protocol: Calcium Mobilization Assay
This protocol outlines a homogenous, fluorescence-based calcium mobilization assay suitable for HTS to identify PAF receptor antagonists.
Experimental Workflow
Caption: High-throughput screening workflow for PAF receptor antagonists.
Materials and Reagents
-
Cell Line: A stable cell line expressing the human PAF receptor (e.g., CHO-K1 or HEK293).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if required.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Fluo-4 AM Calcium Indicator: A fluorescent dye that exhibits a large increase in fluorescence upon binding to free calcium.
-
Probenecid (B1678239): An anion-exchange inhibitor that prevents the efflux of the de-esterified Fluo-4 dye from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Platelet-Activating Factor (PAF): The agonist for the PAF receptor.
-
This compound: The reference antagonist.
-
Test Compounds: Compound library for screening.
-
Liquid Handling System: Automated liquid handler for dispensing reagents and compounds.
-
Fluorescence Plate Reader: A plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation or similar).
Detailed Protocol
-
Cell Seeding:
-
Culture PAFR-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a predetermined optimal density.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.
-
Gently remove the culture medium from the cell plates.
-
Add 25 µL of the loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer to serve as a positive control for inhibition.
-
Prepare dilutions of the test compounds.
-
Using an automated liquid handler, add 5 µL of the compound solutions (or vehicle for controls) to the appropriate wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Addition and Fluorescence Reading:
-
Set the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's integrated fluidics, inject 10 µL of a pre-determined EC80 concentration of PAF into each well.
-
Continue to measure the fluorescence intensity kinetically for 60-120 seconds to capture the peak calcium response.
-
Data Analysis and Quality Control
-
Data Normalization: The response in each well is typically normalized to the baseline fluorescence. The percentage of inhibition by a test compound is calculated relative to the controls:
-
Positive Control (Maximal Signal): Cells treated with PAF and vehicle (DMSO).
-
Negative Control (Baseline): Cells treated with vehicle only (no PAF).
-
Reference Antagonist: Cells treated with a known concentration of this compound and PAF.
-
-
Z'-Factor Calculation: The quality and robustness of the HTS assay should be assessed using the Z'-factor.[10][11][12][13][14] The Z'-factor is a measure of the statistical effect size and is calculated as follows:
Z' = 1 - (3 * (σp + σn)) / |µp - µn|
Where:
-
µp = mean of the positive control
-
σp = standard deviation of the positive control
-
µn = mean of the negative control
-
σn = standard deviation of the negative control
-
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.[11][12]
Hit Confirmation and Follow-up
Compounds identified as "hits" in the primary screen (typically those showing inhibition above a certain threshold, e.g., >50%) should be subjected to further confirmatory assays:
-
Dose-Response Curves: Generate concentration-response curves for the hit compounds to determine their IC50 values.
-
Orthogonal Assays: Confirm the activity of hits in a different assay format, such as a competitive radioligand binding assay.
-
Selectivity Profiling: Test the hit compounds against other GPCRs to assess their selectivity for the PAF receptor.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool in high-throughput screening campaigns to discover and characterize novel antagonists of the PAF receptor for potential therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PAF抑制剂 | MCE [medchemexpress.cn]
- 3. opnme.com [opnme.com]
- 4. mdpi.com [mdpi.com]
- 5. Platelet-activating factor-induced calcium mobilization in human platelets and neutrophils: effects of PAF-acether antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Preparation of BN 52111 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN 52111 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a powerful phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By blocking the PAF receptor, this compound serves as a valuable tool in studying the roles of PAF in cellular signaling and as a potential therapeutic agent for PAF-mediated disorders. Accurate preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results.
Data Presentation
This compound Properties
| Property | Value |
| CAS Number | 120889-14-7[3][4][5] |
| Molecular Formula | C33H58BrNO4[4] |
| Molecular Weight | 612.73 g/mol |
| Description | Platelet-Activating Factor (PAF) receptor antagonist[1][2] |
Stock Solution Preparation Calculator
This table provides the required volume of solvent to prepare stock solutions of various concentrations from different starting masses of this compound. The recommended solvent is Dimethyl Sulfoxide (DMSO).
| Starting Mass of this compound | Desired Stock Concentration | Volume of DMSO to Add |
| 1 mg | 1 mM | 1.632 mL |
| 1 mg | 5 mM | 0.326 mL |
| 1 mg | 10 mM | 0.163 mL |
| 5 mg | 1 mM | 8.16 mL |
| 5 mg | 5 mM | 1.632 mL |
| 5 mg | 10 mM | 0.816 mL |
| 10 mg | 1 mM | 16.32 mL |
| 10 mg | 5 mM | 3.264 mL |
| 10 mg | 10 mM | 1.632 mL |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Acclimatize Reagents: Allow the this compound powder and DMSO to reach room temperature before use.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Solubilization:
-
Transfer the weighed this compound powder to a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (refer to the table above).
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Platelet-Activating Factor (PAF) Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the PAF signaling pathway.
References
Troubleshooting & Optimization
Navigating BN 52111 Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals encountering challenges with the solubility of the platelet-activating factor (PAF) antagonist BN 52111 (CAS 120889-14-7), this technical support center provides a comprehensive guide to troubleshooting common issues. Below you will find frequently asked questions, detailed experimental protocols, and key data to ensure successful preparation of this compound solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is readily soluble in DMSO, which is a common solvent for in vitro drug discovery and screening programs due to its ability to dissolve a wide range of compounds.
Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer (like PBS) is a common issue for many organic compounds. This is often due to the compound being less soluble in the aqueous environment. To address this, consider the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try preparing a more dilute solution.
-
Increase the percentage of DMSO in the final solution: While it's important to keep the final DMSO concentration low to avoid solvent effects on your experiment, a slightly higher percentage (e.g., 0.5% to 1%) might be necessary to maintain solubility. Always check the tolerance of your specific assay to DMSO.
-
Use a different co-solvent: In some cases, a co-solvent like ethanol (B145695) can help improve solubility in aqueous solutions. However, the compatibility of ethanol with your experimental system must be verified.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help in redissolving small amounts of precipitate. However, be cautious about the stability of the compound at higher temperatures.
Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?
A3: Proper storage is critical to maintain the integrity of this compound.
-
Solid Form: Store the solid compound in a tightly sealed container in a dry and dark place. For short-term storage, 0-4°C is suitable. For long-term storage, it is recommended to store it at -20°C.
-
Stock Solutions: It is best practice to prepare fresh solutions for each experiment. If you need to store a stock solution (e.g., in DMSO), aliquot it into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect the solutions from light.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound in common laboratory solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Limited data available, likely sparingly soluble |
| Methanol | Limited data available, likely sparingly soluble |
| Water | Insoluble or very poorly soluble |
| Phosphate-Buffered Saline (PBS) | Insoluble or very poorly soluble |
Note: "Soluble" indicates that the compound dissolves to a concentration suitable for most in vitro experiments. For precise solubility limits, it is recommended to perform your own solubility tests.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Pre-weigh the compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the solvent: Add the appropriate volume of high-purity DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mM).
-
Facilitate dissolution: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. A brief warming to 37°C can be used if necessary, but avoid excessive heat.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Visualizing Experimental Workflows and Relationships
To aid in troubleshooting and understanding the experimental processes, the following diagrams have been created.
Caption: Troubleshooting workflow for this compound solubility.
Caption: Key factors influencing this compound solution preparation.
Technical Support Center: Optimizing BN 52111 Concentration for Experiments
Welcome to the technical support center for BN 52111, also known as Ginkgolide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when working with this potent Platelet-Activating Factor (PAF) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the laboratory designation for Ginkgolide B, a naturally occurring terpenoid isolated from the Ginkgo biloba tree. Its primary mechanism of action is the potent and specific antagonism of the Platelet-Activating Factor Receptor (PAFR).[1][2][3][4] By blocking this receptor, this compound inhibits a wide range of downstream signaling pathways involved in inflammation, platelet aggregation, and neuronal excitotoxicity.
Q2: What is the recommended starting concentration range for in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on published literature, a general starting range for in vitro experiments is between 1 µM and 100 µM. For instance, concentrations around 30-120 µM have been used to inhibit NK cell cytotoxicity, while neuroprotective and anti-inflammatory effects in cell culture have been observed at concentrations ranging from 20 mg/L to 100 µg/ml.[3][5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] To prepare a stock solution, dissolve the solid compound in 100% DMSO to a concentration of 10-20 mM. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: What are the known downstream signaling pathways affected by this compound?
As a PAF receptor antagonist, this compound primarily impacts signaling cascades initiated by PAF. This includes the inhibition of G-protein-coupled pathways that lead to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the release of intracellular calcium. Consequently, downstream pathways such as the NF-κB, ERK, and Akt signaling pathways, which are involved in inflammation, cell survival, and proliferation, are modulated by this compound.[4][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Concentration too low: The concentration used may be insufficient to effectively antagonize the PAF receptor in your specific cell system. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration. |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound is stored as a dry powder at -20°C. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to use them on the same day they are prepared.[1] | |
| Low or absent PAF receptor expression: The cell line you are using may not express the PAF receptor or may express it at very low levels. | Verify PAF receptor expression in your cell line using techniques such as RT-qPCR, Western blot, or flow cytometry. | |
| Cell toxicity or unexpected off-target effects | Concentration too high: High concentrations of this compound may lead to off-target effects or cytotoxicity. | Determine the cytotoxic concentration 50 (CC50) for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations well below the CC50 for your experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final DMSO concentration is kept to a minimum, typically below 0.1%. Include a vehicle control (medium with the same concentration of DMSO without this compound) in all experiments. | |
| Inconsistent or variable results | Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution or may precipitate upon dilution in aqueous media. | Ensure complete dissolution of the powder in the organic solvent before making further dilutions. When diluting into aqueous media, do so gradually and vortex to mix. |
| Cell passage number and confluency: The responsiveness of cells to stimuli can vary with passage number and cell density. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. |
Data Presentation
Table 1: In Vitro Experimental Concentrations of this compound (Ginkgolide B)
| Cell Type | Assay | Concentration Range | Observed Effect | Reference |
| Human Natural Killer (NK) Cells | Cytotoxicity Assay | 30 - 120 µM | Inhibition of NK cell-mediated cytotoxicity | [3] |
| APP/PS1-HEK293 Cells | Cell Viability (CCK-8) | 100 µg/mL | Increased cell viability | [5] |
| Rat Neural Stem Cells | Immunofluorescence | 20, 40, 60 mg/L | Promotion of proliferation and differentiation | [6] |
| Human Platelets | Platelet Aggregation | 10 - 500 µM | Inhibition of platelet aggregation | [1] |
| BV2 Microglial Cells | ELISA, Griess Assay | Not Specified | Reduced inflammatory response | [9] |
| Oral Squamous Cell Carcinoma Cells | Apoptosis Assay | Not Specified | Enhanced cisplatin-induced apoptosis | [4] |
Table 2: Solubility of this compound (Ginkgolide B)
| Solvent | Solubility | Reference |
| DMSO | ~14 mg/mL | [1] |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [1] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Ethanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: General Cell Treatment for In Vitro Assays
-
Seed cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration remains non-toxic (e.g., ≤ 0.1%).
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with the specific downstream assay (e.g., cell viability, protein extraction, RNA isolation).
Visualizations
Caption: this compound inhibits the PAF receptor signaling pathway.
Caption: General experimental workflow for using this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of the platelet-activating factor antagonist, BN 52021, on human natural killer cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolide B Regulates CDDP Chemoresistance in Oral Cancer via the Platelet-Activating Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginkgolide B promotes the proliferation and differentiation of neural stem cells following cerebral ischemia/reperfusion injury, both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BN 52111 (Ginkgolide B)
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of BN 52111 (Ginkgolide B) in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it susceptible to degradation?
This compound, also known as Ginkgolide B, is a complex diterpenoid trilactone isolated from the leaves of the Ginkgo biloba tree.[1][2] Its structure contains six five-membered rings, including three lactone rings, a tetrahydrofuran (B95107) ring, and a distinctive tert-butyl group.[1] The lactone groups, which are cyclic esters, are the primary sites of degradation. These rings are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the opening of the lactone ring and loss of biological activity.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
The main factors contributing to the degradation of this compound in solution are:
-
pH: Extreme pH conditions, particularly alkaline pH, can significantly accelerate the hydrolysis of the lactone rings. While ginkgolides are reported to be remarkably stable in acidic conditions, prolonged exposure should still be monitored.[3]
-
Temperature: Elevated temperatures can increase the rate of hydrolytic degradation.[1]
-
Solvent: The choice of solvent can impact the stability of this compound. Protic solvents, especially water, can participate in the hydrolysis reaction.
-
Light: While not extensively documented for Ginkgolide B specifically, many complex organic molecules are sensitive to light, which can provide the energy for degradative photochemical reactions.
Q3: How should I prepare a stock solution of this compound?
Due to its poor solubility in water, it is recommended to prepare stock solutions of this compound in an appropriate organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of sparingly soluble compounds for in vitro experiments.
Recommended Stock Solution Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C as recommended.[4]
Q4: What are the recommended storage conditions for this compound solutions?
To ensure the long-term stability of this compound, solutions should be stored under the following conditions:
-
Temperature: Store stock solutions at -20°C.[4][5] For short-term storage of working solutions, 2-8°C may be acceptable, but stability should be verified.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous buffer before use. Verify the pH of your final assay buffer. |
| Precipitate forms when I dilute my DMSO stock in aqueous buffer. | Poor solubility of this compound in the aqueous buffer. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). Consider using a surfactant or other solubilizing agent, but validate for interference with your experiment. |
| Inconsistent results between experiments. | Inconsistent concentration of active this compound due to degradation or precipitation. | Strictly adhere to a standardized protocol for solution preparation and storage. Use fresh aliquots of the stock solution for each experiment. Confirm the concentration and purity of your stock solution periodically using an appropriate analytical method. |
| Visible color change in the solution over time. | Potential degradation of the compound or impurities. | Discard the solution. Prepare a fresh stock solution from a new batch of solid compound if possible. Ensure high-purity solvents are used. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via HPLC
This protocol outlines a method to assess the stability of this compound under specific experimental conditions.
Materials:
-
This compound (Ginkgolide B)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
Buffers of desired pH for stability testing
Methodology:
-
Preparation of this compound Solution: Prepare a solution of this compound at a known concentration in the desired solvent or buffer system to be tested.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system.
-
HPLC Conditions:
-
Mobile Phase: A common mobile phase for ginkgolides is a mixture of water and methanol (e.g., 67:33 v/v).[6] The mobile phase may be modified with a small amount of acid (e.g., 0.01% formic acid) to improve peak shape.[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 220 nm.[6]
-
Column: C18 reversed-phase column.[7]
-
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent this compound results.
Caption: this compound antagonism of the PAF receptor pathway.
References
- 1. Ginkgolide - Wikipedia [en.wikipedia.org]
- 2. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]
- 3. columbia.edu [columbia.edu]
- 4. standards.chromadex.com [standards.chromadex.com]
- 5. Ginkgolide A, CAS No. 15291-75-5 | Herbal Standards (Primary Standards) | Primary Standards ROTICHROM® | Reference Standards | Phytochemicals | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
BN 52111 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BN 52111 (Ginkgolide B). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and what is its primary molecular target?
This compound is the designation for Ginkgolide B, a terpene trilactone isolated from the Ginkgo biloba tree. Its primary and most well-characterized molecular target is the Platelet-Activating Factor (PAF) receptor . Ginkgolide B acts as a potent and specific antagonist at this receptor, inhibiting PAF-induced signaling pathways.[1][2][3]
FAQ 2: What are the known or potential off-target effects of this compound (Ginkgolide B)?
While Ginkgolide B is highly selective for the PAF receptor, several other molecular interactions and potential off-target effects have been identified in various studies. These are crucial to consider when interpreting experimental data.
-
Ion Channel Modulation: Ginkgolide B has been shown to block the pore of the 5-HT₃ receptor and the glycine (B1666218) receptor (GlyR) chloride channel.[4][5]
-
Enzyme Inhibition: It can directly target and inhibit the enzymatic activity of Creatine Kinase B (CKB).[6][7]
-
Cytoskeletal Interaction: Photoaffinity labeling studies have identified α-tubulin as a binding partner for ginkgolides, suggesting a potential role in modulating microtubule biology, although it does not appear to affect microtubule polymerization in the same way as agents like taxol.[8]
-
Ferroptosis Pathway: Recent research suggests that Ginkgolide B may bind to and modulate Glutathione Peroxidase 4 (GPX4) and Ferroptosis Suppressor Protein 1 (FSP1), key regulators of ferroptosis.[9]
It is important to note that a comprehensive off-target screening against a broad panel of receptors and kinases (e.g., a CEREP safety panel) for Ginkgolide B is not publicly available. Therefore, researchers should be aware of the potential for uncharacterized interactions.
FAQ 3: Does this compound interact with drug-metabolizing enzymes like Cytochrome P450s?
The interaction of Ginkgolide B and Ginkgo biloba extracts with Cytochrome P450 (CYP) enzymes is complex, with some conflicting reports between in vitro and in vivo studies.
-
In Vitro Studies: Weak or negligible inhibitory activity was found for Ginkgolide B against major human CYP isoforms.[5] However, other components within Ginkgo biloba extracts, such as flavonol aglycones, have been shown to inhibit CYPs like CYP1A2, CYP2C9, and CYP3A in vitro.[5][10] One study reported that Ginkgolide B did not affect CYP3A protein expression in cultured hepatocytes.[11]
-
In Vivo Studies (Animal): A study in rats suggested that Ginkgolide B injection may inhibit CYP3A4.[12] Another study identified CYP2D6 as the major isoform responsible for Ginkgolide B metabolism in rat liver microsomes.[13]
-
In Vivo Studies (Human): Most clinical studies using standardized Ginkgo biloba extracts (like EGb 761®) at recommended doses have found no clinically relevant effect on the activity of major CYP enzymes.[14][15]
FAQ 4: Are there any known toxicities or adverse effects associated with this compound?
-
Clinical Safety: In human clinical trials, standardized Ginkgo biloba extracts are generally well-tolerated, with an adverse event profile comparable to placebo.[8]
-
Preclinical Safety: It is important to note that a U.S. National Toxicology Program (NTP) study on a specific Ginkgo biloba extract (not pure Ginkgolide B) administered via gavage to rodents for two years found evidence of carcinogenic activity in the liver and thyroid gland.[16]
-
Bleeding Risk: There have been some reports suggesting an increased risk of bleeding, especially when Ginkgo biloba is taken with anticoagulant or antiplatelet drugs.[16] However, other meta-analyses have not found a significant impact on hemostasis.[16] This is likely related to the anti-PAF activity of Ginkgolide B, which can reduce platelet aggregation.[17]
Troubleshooting Guides
Issue 1: My experimental results are unexpected. How can I determine if they are due to off-target effects of this compound?
When an observed phenotype does not align with the known function of the PAF receptor, a systematic approach is needed to investigate potential off-target effects.
Troubleshooting Workflow:
-
Confirm On-Target Engagement: First, ensure that this compound is engaging the PAF receptor in your system at the concentration used. This can be done by measuring the inhibition of a known PAF-mediated response.
-
Use a Negative Control: Synthesize or obtain a structurally similar but biologically inactive analog of Ginkgolide B. If this analog does not produce the same phenotype, the effect is less likely to be due to a non-specific chemical property of the ginkgolide scaffold.[1]
-
Vary the Chemical Structure: Use other ginkgolides (e.g., Ginkgolide A or C) or structurally unrelated PAF receptor antagonists. If different PAF antagonists replicate the effect, it is more likely to be on-target. If only Ginkgolide B produces the effect, it points towards an off-target interaction unique to its structure.
-
Genetic Validation: The most definitive way to confirm an on-target effect is to use genetic tools.[1]
-
Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the PAF receptor. If treatment with this compound in these modified cells still produces the phenotype, the effect is unequivocally off-target.
-
-
Identify the Off-Target: If the effect is confirmed to be off-target, you can use the advanced experimental protocols outlined below (e.g., CETSA, Affinity-Based Pull-Down) to identify the responsible protein(s).
Issue 2: I'm observing cellular toxicity that doesn't seem related to the PAF receptor pathway. What should I do?
Unexplained cellular toxicity can be a significant confounding factor.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the IC50 for the desired on-target activity and the CC50 (cytotoxic concentration 50%). A large window between the IC50 and CC50 suggests the toxicity may be an off-target effect at higher concentrations.
-
Purity Analysis: Ensure the purity of your this compound sample. Contaminants, particularly ginkgolic acids from impure Ginkgo biloba extracts, can be cytotoxic.[18][19] Use a high-purity, well-characterized source for your compound.
-
Investigate Known Off-Targets: Consider if the observed toxicity could be explained by the known off-targets listed in FAQ 2. For example, blocking essential ion channels could lead to cell death.
-
Drug-Drug Interaction: If you are co-administering this compound with other compounds, consider the possibility of a drug-drug interaction, potentially through the inhibition of CYP450 enzymes that are required to clear the other compound.
Quantitative Data Summary
Table 1: Summary of Known Molecular Interactions of this compound (Ginkgolide B)
| Target Class | Specific Target | Interaction Type | Quantitative Data (Value, Species/System) | Reference(s) |
| Primary Target | Platelet-Activating Factor Receptor (PAFR) | Antagonist | Ki: 1.3 µM (Human Neutrophils) | [19] |
| IC50: 3.6 µM | [19] | |||
| Potential Off-Targets | 5-HT3A Receptor | Channel Blocker | IC50: 730 µM (Human, expressed in oocytes) | [5] |
| Glycine Receptor (α1) | Channel Blocker | Potent block, but specific Ki/IC50 not provided | [4] | |
| Creatine Kinase B (CKB) | Inhibitor | Direct binding and inhibition of enzymatic activity | [6][7] | |
| α-tubulin | Binding Partner | Identified via photoaffinity labeling | [8] | |
| GPX4 / FSP1 | Binding Partner | Identified in cerebral ischemia/reperfusion injury model | [9] |
Table 2: Summary of this compound (Ginkgolide B) and Ginkgo Biloba Extract (GBE) Effects on Cytochrome P450 Enzymes
| CYP Isoform | Effect | Compound Tested | System | Finding | Reference(s) |
| CYP1A2 | Inhibition | GBE | Human Liver Microsomes | Weak inhibition (Ki = 106 µg/ml) | [10][15] |
| No Effect | Ginkgolide B | Human Liver Microsomes | Negligible inhibition | [5] | |
| No Effect | GBE (EGb 761®) | Human (in vivo) | No clinically relevant interaction | [15] | |
| CYP2C9 | Inhibition | GBE | Human Liver Microsomes | Strong inhibition (Ki = 14 µg/ml) | [10][15] |
| No Effect | Ginkgolide B | Human Liver Microsomes | Negligible inhibition | [5] | |
| No Effect | GBE (EGb 761®) | Human (in vivo) | No clinically relevant interaction | [14] | |
| CYP2D6 | Metabolism | Ginkgolide B | Rat Liver Microsomes | Major metabolizing enzyme | [13] |
| No Effect | GBE (EGb 761®) | Human (in vivo) | No clinically relevant interaction | [15] | |
| CYP3A4 | Inhibition | Ginkgolide B | Rat (in vivo) | Potential inhibition | [12] |
| No Effect | Ginkgolide B | Hepatocytes (in vitro) | No effect on protein expression | [11] | |
| No Effect | GBE (EGb 761®) | Human (in vivo) | No clinically relevant interaction | [14][15] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to identify and validate off-target effects. These are generalized protocols that should be optimized for your specific experimental system.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[20]
Objective: To determine if this compound binds to a suspected off-target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a short duration (e.g., 3 minutes). A typical range might be 40°C to 65°C. Include a non-heated control at 37°C.
-
Immediately cool the tubes on ice.
-
-
Cell Lysis and Fractionation:
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or other sensitive protein detection methods like ELISA or mass spectrometry.
-
Interpretation: A protein that is a direct target of this compound will be more resistant to heat-induced aggregation and will therefore be more abundant in the soluble fraction at higher temperatures compared to the vehicle-treated control. This results in a "thermal shift" of its melting curve.
-
Protocol 2: Affinity-Based Pull-Down for Off-Target Identification
This method uses a modified version of the small molecule to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[3]
Objective: To identify the complete profile of proteins that bind to this compound in a cell lysate.
Methodology:
-
Probe Synthesis:
-
Synthesize an affinity probe by chemically modifying this compound. This typically involves adding a linker arm and a tag, such as biotin. It is critical that this modification does not disrupt the compound's biological activity. A "tag-free" approach using a photoreactive group (photo-affinity labeling) is an advanced alternative.[3]
-
-
Cell Lysate Preparation:
-
Harvest and lyse cells under non-denaturing conditions to preserve protein complexes.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-biotin probe.
-
Add streptavidin-coated beads (e.g., magnetic or agarose (B213101) beads) to the lysate to capture the probe and any bound proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).[3]
-
-
Validation (Crucial Step):
-
To distinguish true targets from non-specific binders, perform a competition experiment.[3] Before adding the biotinylated probe, pre-incubate the cell lysate with an excess of unmodified ("free") this compound.
-
Interpretation: A true binding partner will show a significantly reduced signal in the competition experiment, as the free compound will have saturated its binding sites, preventing capture by the probe.
-
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Inhibition of human cytochromes P450 by components of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Potential Bioactive Components in Ginkgo biloba Extract by the Rat Renal Tubular Epithelial Cell Extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Adulterated Ginkgo biloba Supplements Using Chromatographic and Spectral Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of a Ginkgo biloba extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of cytochrome P450 3A by the Ginkgo biloba extract and bilobalides in human and rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discrimination of Adulterated Ginkgo Biloba Products Based on 2T2D Correlation Spectroscopy in UV-Vis Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Ginkgo biloba special extract EGb 761® on human cytochrome P450 activity: a cocktail interaction study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publish.kne-publishing.com [publish.kne-publishing.com]
- 17. Safety Assessment of Ginkgo biloba-Derived Ingredients as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cir-safety.org [cir-safety.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 21. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of BN 52111 (Ginkgolide B)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo efficacy of BN 52111, also known as Ginkgolide B.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during in vivo experiments with this compound, offering practical solutions and recommendations.
| Question | Answer & Troubleshooting Steps |
| 1. My this compound is not dissolving properly for in vivo administration. What should I do? | This compound (Ginkgolide B) has poor water solubility. Recommended Solvents: • DMSO: Soluble up to 40 mg/mL. • Ethanol: Soluble up to 10 mg/mL. • Dimethylformamide (DMF): Soluble. For Aqueous Solutions: First, dissolve this compound in an organic solvent like DMSO or DMF. Then, slowly dilute the stock solution with your aqueous buffer of choice (e.g., PBS) while vortexing to prevent precipitation. Be aware that the final concentration of the organic solvent should be minimized to avoid toxicity in animal models. |
| 2. I am observing inconsistent or lower-than-expected efficacy in my animal model. What are the potential reasons? | Several factors can contribute to variable efficacy: • Poor Bioavailability: Oral bioavailability of this compound can be low and variable.[1][2][3] Consider alternative administration routes like intraperitoneal (IP) injection, which often provides more consistent systemic exposure. • Dosage: Ensure you are using an appropriate dose for your specific model. Published studies have used a range of doses, typically from 5 to 40 mg/kg in mice.[4] A dose-response study may be necessary to determine the optimal concentration for your experimental setup. • Stability: this compound can be unstable in plasma at room temperature.[5] It is recommended to process plasma samples in an ice bath and store them at -80°C as quickly as possible.[5] Aqueous solutions of this compound are not recommended for storage for more than one day. |
| 3. How should I administer this compound to my animals? | The route of administration can significantly impact the outcome of your study: • Intraperitoneal (IP) Injection: This is a common and effective route for achieving systemic exposure. Studies have successfully used IP administration of this compound in various animal models.[4] • Oral Gavage: While oral administration is possible, be mindful of the low and variable bioavailability.[1][3] Co-administration with food has been shown to increase the bioavailability of ginkgolides.[3] • Intravenous (IV) Injection: This route ensures 100% bioavailability and can be used for acute studies. |
| 4. Are there any known off-target effects or toxicity concerns with this compound? | This compound is generally considered to have a good safety profile. However, at high doses, some toxic effects have been reported in animal studies. It is important to consult relevant toxicology literature and consider performing a preliminary dose-escalation study to determine the maximum tolerated dose in your specific animal model and strain. |
| 5. How does this compound cross the blood-brain barrier (BBB)? | The ability of this compound to cross the BBB is limited.[6] This is a critical consideration for studies targeting the central nervous system. Strategies to enhance BBB penetration, such as the use of prodrugs, have been explored. |
Quantitative Data on In Vivo Efficacy
The following tables summarize the quantitative efficacy of this compound in various preclinical models.
Table 1: Efficacy of this compound in Animal Models of Ischemia
| Animal Model | Dosage and Route | Key Efficacy Readout | Quantitative Result | Reference |
| Rat; Middle Cerebral Artery Occlusion (MCAO) | 20 mg/kg, IP | Neurological function score | Significant improvement in neurological function | [7] |
| Rat; MCAO | Not specified | Neuronal loss and apoptosis | Significant reduction in neuronal loss and apoptosis | [8] |
| Rat; Myocardial Ischemia/Reperfusion | Not specified | Levels of cardiac troponin I, T, LDH, and myoglobin | Significant suppression of elevated cardiac markers | [9] |
| Mice; Transient Focal Ischemia | 50 mg/kg (pre-ischemic) | Neuronal necrosis | Significant reduction in neuronal necrosis | [10] |
Table 2: Efficacy of this compound in Animal Models of Neuroinflammation
| Animal Model | Dosage and Route | Key Efficacy Readout | Quantitative Result | Reference |
| Mice; LPS-induced Neuroinflammation | Not specified | Expression of TNF-α, IL-1β, and IL-6 in hippocampus and striatum | Significant reduction in pro-inflammatory cytokine expression | [11] |
| Rat; Vascular Dementia | Not specified | Learning and memory ability | Significant improvement in learning and memory | [12] |
| Mice; Alzheimer's Disease (APP/PS1) | Not specified | Brain IL-1β and IL-18 protein levels | Significant reduction in IL-1β and IL-18 levels | [13] |
Key Experimental Protocols
Below are detailed methodologies for common in vivo experiments involving this compound.
Protocol 1: Induction of Focal Cerebral Ischemia (MCAO Model) in Rats
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA through the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
-
Reperfusion: After the desired period of ischemia (e.g., 2 hours), withdraw the suture to allow reperfusion.
-
This compound Administration: Administer this compound (e.g., 20 mg/kg, IP) at a specified time point (e.g., at the onset of reperfusion).[7]
-
Outcome Assessment: Evaluate neurological deficits, infarct volume (using TTC staining), and molecular markers at predetermined time points post-ischemia.
Protocol 2: Induction of Neuroinflammation (LPS Model) in Mice
-
Animal Preparation: Use adult C57BL/6 mice.
-
LPS Administration: Administer lipopolysaccharide (LPS) via intraperitoneal injection to induce a systemic inflammatory response and subsequent neuroinflammation.
-
This compound Administration: Administer this compound at the desired dose and route, either as a pre-treatment or post-treatment to the LPS challenge.
-
Tissue Collection: At a specified time after LPS injection, euthanize the animals and collect brain tissue (e.g., hippocampus and striatum).
-
Analysis: Analyze the brain tissue for markers of neuroinflammation, such as the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using techniques like Western blot or ELISA.[11]
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
This compound primarily acts as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This antagonism modulates several downstream signaling pathways implicated in inflammation, apoptosis, and cell survival.
Caption: this compound inhibits PAF receptor signaling pathways.
Experimental Workflow for Assessing In Vivo Efficacy
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a disease model.
Caption: General experimental workflow for in vivo studies.
References
- 1. Bioavailability of ginkgolides and bilobalide from extracts of ginkgo biloba using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability of a Ginkgo biloba extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics study of ginkgolide A, B and the effect of food on bioavailability after oral administration of ginkgolide extracts in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. columbia.edu [columbia.edu]
- 7. Ginkgolide B promotes the proliferation and differentiation of neural stem cells following cerebral ischemia/reperfusion injury, both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgolide B ameliorates myocardial ischemia reperfusion injury in rats via inhibiting endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BN 52111 (Ginkgolide B)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BN 52111, also known as Ginkgolide B, a potent Platelet-Activating Factor (PAF) receptor antagonist. Due to its nature as a natural product with specific physicochemical properties, experimental variability can be a challenge. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure more consistent and reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound (Ginkgolide B).
Issue 1: Inconsistent or No Inhibitory Effect Observed
Question: My experiment is showing little to no inhibition of PAF-induced activity, or the results are highly variable between replicates. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Poor Solubility of this compound | This compound is sparingly soluble in aqueous buffers.[1] Prepare a concentrated stock solution in an organic solvent like DMSO or DMF (solubility in DMSO is approx. 14 mg/mL and in DMF is approx. 25 mg/mL).[1] For aqueous buffers, first dissolve in DMF and then dilute.[1] Ensure the final concentration of the organic solvent in your assay is low and consistent across all wells, and that a vehicle control is included. We do not recommend storing the aqueous solution for more than one day.[1] |
| Compound Precipitation | Visually inspect your assay plate for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration of this compound or using a different solubilizing agent. The use of solid dispersion technology has been shown to improve the dissolution of Ginkgolide B in water.[2][3] |
| Compound Degradation | While stable when stored properly as a solid or in an organic stock solution at -20°C, this compound's stability in aqueous solutions at room temperature for extended periods can be a concern. Prepare fresh dilutions from your stock solution for each experiment. |
| Incorrect Agonist Concentration | The concentration of PAF used to stimulate the cells is critical. If the PAF concentration is too high, it may overcome the competitive antagonism of this compound. Perform a dose-response curve for PAF to determine the EC50 and EC80 values in your specific assay system. For antagonist studies, using the EC80 concentration of the agonist is recommended to provide a sufficient window for observing inhibition. |
| Cell Health and Receptor Expression | Ensure that the cells used in your assay are healthy, within a low passage number, and express a sufficient level of the PAF receptor. Over-passaged cells may have altered receptor expression and signaling pathways. |
Issue 2: High Background Signal or Non-Specific Effects
Question: I'm observing high background noise or what appears to be non-specific activity in my assay when using this compound. How can I address this?
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Autofluorescence | Natural products can sometimes exhibit autofluorescence, which can interfere with fluorescence-based assays.[4] If using a fluorescent readout, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If significant, consider using a different detection method (e.g., luminescence-based) or a fluorescent dye with a longer emission wavelength (>560 nm) to minimize interference.[4] |
| Cytotoxicity | At higher concentrations, some compounds can cause cytotoxicity, which might be misinterpreted as a specific inhibitory effect in cell-based assays.[5] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the concentration range at which this compound is not toxic to your cells.[6] |
| Vehicle Control Issues | The organic solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells. Ensure that the final concentration of the vehicle is the same in all wells, including the controls, and that it is at a non-toxic level. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synonym for Ginkgolide B, a terpene lactone isolated from the Ginkgo biloba tree.[7][8] Its primary mechanism of action is as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[4][7][8] By binding to the PAFR, this compound prevents the binding of PAF, a potent lipid mediator involved in inflammation, platelet aggregation, and other physiological and pathological processes.[9][10]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is a crystalline solid that should be stored at -20°C. For experimental use, prepare a concentrated stock solution in an organic solvent. It is soluble in DMSO (up to 40 mg/ml) and ethanol (B145695) (up to 10 mg/ml).[11] These stock solutions can be stored at -20°C for up to 3 months.[4] For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for more than one day.[1]
Q3: What are the known downstream signaling pathways affected by PAF receptor activation that this compound would inhibit?
A3: The PAF receptor is a G-protein coupled receptor (GPCR) that can couple to Gq, Gi, and G12/13 proteins.[12] Activation of the PAF receptor initiates several downstream signaling cascades. This compound, as an antagonist, would inhibit these pathways, which include:
-
Phospholipase C (PLC) activation: Leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
-
Mitogen-Activated Protein Kinase (MAPK) pathways: Including ERK, JNK, and p38 MAPK.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway: Involved in cell survival and proliferation.[13]
-
JAK/STAT pathway: As evidenced by studies showing Ginkgolide B inhibits the phosphorylation of JAK2/STAT3.[14]
Q4: Are there any known off-target effects of this compound?
A4: While Ginkgolide B is known as a specific and potent PAF receptor antagonist, some studies have explored its other potential molecular targets. For instance, it has been reported to inhibit creatine (B1669601) kinase B.[15] As with any natural product, the possibility of off-target effects should be considered, especially at higher concentrations. It is always good practice to include appropriate controls in your experiments to verify the specificity of the observed effects.
Experimental Protocols
Protocol 1: In Vitro PAF-Induced Platelet Aggregation Inhibition Assay
This protocol is adapted from procedures for testing PAF receptor antagonists on platelet aggregation.[10][16][17][18]
1. Materials:
- This compound (Ginkgolide B)
- Platelet-Activating Factor (PAF)
- Platelet-Rich Plasma (PRP) isolated from fresh human or rabbit blood
- Tyrode's buffer
- DMSO (for stock solution)
- Platelet aggregometer
2. Preparation of Reagents:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
- PAF Stock Solution: Prepare a 1 mM stock solution of PAF in a suitable solvent (e.g., ethanol with 0.1% BSA). Store at -20°C.
- Working Solutions: On the day of the experiment, prepare serial dilutions of this compound and PAF in Tyrode's buffer.
3. Experimental Procedure:
- Adjust the PRP to the desired platelet count with Tyrode's buffer.
- Pre-warm the PRP to 37°C.
- Place a cuvette with PRP in the aggregometer and establish a baseline.
- Add various concentrations of this compound (or vehicle control - DMSO) to the PRP and incubate for 5 minutes at 37°C.
- Induce platelet aggregation by adding a pre-determined concentration of PAF (typically the EC80 concentration).
- Record the aggregation for at least 5 minutes.
- The inhibition of aggregation is calculated as a percentage relative to the vehicle control.
Protocol 2: Cell-Based Anti-Inflammatory Assay (LPS-induced Cytokine Release)
This protocol is based on studies investigating the anti-inflammatory effects of Ginkgolide B on immune cells.[19][20]
1. Materials:
- BV2 microglial cells (or other suitable immune cell line, e.g., macrophages)
- Lipopolysaccharide (LPS)
- This compound (Ginkgolide B)
- Cell culture medium (e.g., DMEM with 10% FBS)
- DMSO
- ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
- Cell viability assay kit (e.g., MTT)
2. Experimental Procedure:
- Seed BV2 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various non-toxic concentrations of this compound (or vehicle control) for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
- After incubation, collect the cell culture supernatant.
- Measure the concentration of inflammatory cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
- In a parallel plate, assess cell viability using an MTT assay to ensure the observed effects are not due to cytotoxicity.
- Calculate the percentage of inhibition of cytokine release for each concentration of this compound.
Visualizations
Diagram 1: Simplified PAF Receptor Signaling Pathway
Caption: PAF receptor signaling cascade and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Ginkgolide B - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products as a Foundation for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Cardioprotection of Ginkgolide B on Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Regulation of A20-NF-κB Pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginkgolide B | 15291-77-7 [chemicalbook.com]
- 12. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ginkgolide B Suppresses TLR4-Mediated Inflammatory Response by Inhibiting the Phosphorylation of JAK2/STAT3 and p38 MAPK in High Glucose-Treated HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ginkgolide B targets and inhibits creatine kinase B to regulate the CCT/TRiC-SK1 axis and exerts pro-angiogenic activity in middle cerebral artery occlusion mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Disclaimer: Information regarding a specific compound designated "BN 52111" is not publicly available. This technical support center provides a general framework for troubleshooting common experimental challenges with a hypothetical small molecule inhibitor, referred to as "Molecule X." Researchers should adapt these guidelines based on the specific properties of their compound of interest.
This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during in vitro and in vivo experiments with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor, Molecule X, has poor aqueous solubility. How can I improve its dissolution for in vitro assays?
A1: Poor solubility is a frequent challenge with small molecule inhibitors.[1] Here are several strategies to enhance solubility:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. However, ensure the final concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[1]
-
Formulation with Excipients: For in vivo studies, formulation with agents like cyclodextrins, lipids, or polymers can enhance solubility and bioavailability.[3]
Q2: I am observing significant cell death in my cultures even at low concentrations of Molecule X. What are the potential causes?
A2: Unintended cytotoxicity can arise from several factors:
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle-only control in your experiments.[4]
-
Compound Instability: The inhibitor may degrade in the culture medium, forming toxic byproducts.[2]
-
Off-Target Effects: The inhibitor might be affecting cellular pathways essential for cell survival, independent of its intended target.[4][5]
Q3: My experimental results with Molecule X are inconsistent between batches. What could be the reason?
A3: Reproducibility issues can stem from various sources:
-
Compound Stability: Ensure your stock solutions are stored correctly (typically at -80°C in small aliquots to avoid freeze-thaw cycles) and that the compound is stable under your experimental conditions.[2]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can impact experimental outcomes.[6]
-
Pipetting and Handling Errors: Inconsistent pipetting techniques can lead to variability in the final compound concentration.[2]
Q4: How can I confirm that the observed phenotype is a result of on-target inhibition by Molecule X and not due to off-target effects?
A4: Differentiating on-target from off-target effects is critical for validating your findings.[5] Consider the following approaches:
-
Use a Structurally Unrelated Inhibitor: Employ a different inhibitor that targets the same pathway but has a distinct chemical structure.[5]
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knockdown or knockout the target protein and see if the resulting phenotype matches that of Molecule X treatment.[5]
-
Dose-Response Analysis: A specific on-target effect should be dose-dependent and occur at concentrations consistent with the inhibitor's biochemical potency (IC50 or Ki).[7]
Troubleshooting Guides
Problem 1: Low Potency or Lack of Efficacy in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Highly charged or polar compounds may not efficiently cross the cell membrane.[7] Consider using a cell permeability assay (e.g., Caco-2) to assess uptake. |
| Compound Inactivation | The compound may be metabolized by the cells into an inactive form. Perform a time-course experiment to assess the duration of the inhibitory effect. |
| High Protein Binding | The compound may bind to serum proteins in the culture medium, reducing its free concentration.[8] Test the compound's efficacy in low-serum or serum-free media. |
| Efflux by Transporters | The compound may be actively pumped out of the cells by efflux transporters like P-glycoprotein.[9] Co-treatment with an efflux pump inhibitor can help to investigate this possibility. |
Problem 2: Inconsistent Results in Animal Studies
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | The compound may have low oral absorption or rapid metabolism.[9] Conduct pharmacokinetic studies to determine the compound's concentration in plasma and target tissues over time. |
| Formulation Issues | The formulation may not be optimal for in vivo delivery, leading to precipitation or poor absorption.[1] Experiment with different delivery vehicles and formulation strategies. |
| Metabolic Instability | The compound may be rapidly cleared by the liver or other organs.[9] In vitro metabolism studies using liver microsomes can provide insights into metabolic stability. |
| Toxicity | The compound may cause unforeseen toxicity in the animal model, affecting the experimental outcome. Conduct a dose-ranging toxicity study to determine the maximum tolerated dose. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Molecule X on cell proliferation and cytotoxicity.[10]
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
Molecule X stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)[10]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Molecule X in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Molecule X. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
If using a solubilizing agent other than DMSO, carefully remove the medium and add 150 µL of the solubilization solution to each well. If using DMSO, add 100 µL of DMSO to each well.[10]
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blotting for Target Engagement
This protocol is to determine if Molecule X inhibits the phosphorylation of a downstream target in a specific signaling pathway.[12]
Materials:
-
Cells of interest
-
Molecule X
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated form of the target protein, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with Molecule X at various concentrations and for different durations.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the total target protein and a loading control to ensure equal protein loading.
Visualizations
Caption: Hypothetical signaling pathway showing the inhibitory action of Molecule X.
Caption: General experimental workflow for in vitro testing of Molecule X.
Caption: A logical troubleshooting flowchart for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
Technical Support Center: Synthesis of BN 52111 (Ginkgolide B)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of BN 52111, also known as Ginkgolide B.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound (Ginkgolide B)?
A1: The total synthesis of this compound is a significant challenge due to its complex molecular architecture. Key difficulties include:
-
Construction of the rigid, cage-like structure: The molecule contains a dense arrangement of six rings, including a spiro[4.4]nonane core, three lactones, and a tetrahydrofuran (B95107) ring.
-
Stereochemical control: this compound possesses eleven stereocenters, with several being contiguous and sterically hindered, making their selective formation difficult.
-
Installation of the tert-butyl group: The presence of a sterically demanding tert-butyl group introduces significant challenges in several reaction steps.
-
Functional group manipulations: The synthesis requires a lengthy sequence of reactions with numerous functional group interconversions, which can lead to low overall yields.
Q2: What are the key strategic steps in the synthesis of the this compound core structure?
A2: The most notable total syntheses of Ginkgolide B, by Corey and Crimmins, employ different strategies to construct the core structure. A key transformation in both is the formation of the spiro[4.4]nonane system. Crimmins's synthesis utilizes a stereoselective intramolecular [2+2] photocycloaddition to establish the congested core of the molecule.[1] This is followed by a regioselective cyclobutane (B1203170) fragmentation to yield a key pentacyclic intermediate.
Q3: Are there any biosynthetic or semi-synthetic approaches to producing this compound?
A3: Yes, biosynthetic and semi-synthetic methods are being explored to overcome the low yields of total synthesis. Research has shown that the accumulation of ginkgolides in Ginkgo biloba cell cultures can be influenced by the addition of precursors and elicitors. Furthermore, biotransformation methods using microorganisms are being investigated to convert other ginkgolides into the more therapeutically potent Ginkgolide B.
Troubleshooting Guide
Problem 1: Low yield in the formation of the spiro[4.4]nonane core.
-
Possible Cause: Inefficient cyclization due to steric hindrance or unfavorable reaction kinetics.
-
Suggested Solution:
-
Reaction Conditions: Carefully optimize the reaction temperature, concentration, and reaction time. In the case of photocycloadditions, the choice of solvent and wavelength of light can be critical.
-
Catalyst/Reagent Choice: For reactions involving metal catalysts, screen different ligands and catalyst loadings to improve efficiency and selectivity.
-
Protecting Groups: Ensure that the protecting groups used are stable under the reaction conditions and do not interfere with the desired transformation.
-
Problem 2: Poor diastereoselectivity in the creation of contiguous stereocenters.
-
Possible Cause: Lack of effective facial guidance in the key bond-forming step.
-
Suggested Solution:
-
Chiral Auxiliaries: Employ a chiral auxiliary to direct the stereochemical outcome of the reaction.
-
Substrate Control: Modify the substrate to introduce steric or electronic bias that favors the formation of the desired diastereomer. For example, the strategic placement of bulky groups can effectively shield one face of the molecule.
-
Reagent-Based Control: Utilize chiral reagents or catalysts that can induce high levels of diastereoselectivity.
-
Problem 3: Difficulty in the purification of intermediates and the final product.
-
Possible Cause: The presence of closely related stereoisomers or byproducts with similar polarities.
-
Suggested Solution:
-
Chromatography: High-performance liquid chromatography (HPLC) is often necessary for the separation of complex mixtures of ginkgolide isomers. Experiment with different column stationary phases (e.g., C18, silica) and mobile phase compositions to achieve optimal separation.
-
Crystallization: If possible, induce crystallization of the desired product. This can be a highly effective method for obtaining high-purity material. Seeding with a small crystal of the pure compound can sometimes facilitate this process.
-
Derivatization: In some cases, derivatizing the mixture to alter the physical properties of the components can facilitate separation. The derivatives can then be converted back to the desired products.
-
Data Presentation
Table 1: Comparison of Key Synthetic Approaches to Ginkgolide B
| Synthetic Strategy | Key Reaction | Number of Steps (approx.) | Overall Yield (approx.) | Reference |
| Corey (1988) | Intramolecular Diels-Alder | 50-60 | <1% | J. Am. Chem. Soc. 1988, 110, 649 |
| Crimmins (2000) | Intramolecular [2+2] Photocycloaddition | 30-40 | ~1-2% | J. Am. Chem. Soc. 2000, 122, 8453 |
Experimental Protocols
Protocol 1: Generalized Procedure for Intramolecular [2+2] Photocycloaddition (Crimmins Approach)
This is a generalized protocol based on the published synthesis and should be adapted and optimized for specific substrates.
-
Substrate Preparation: The precursor, a tethered enone-alkene, is synthesized through a multi-step sequence.
-
Photocycloaddition:
-
Dissolve the substrate in an appropriate solvent (e.g., acetonitrile, benzene) at a low concentration (typically 0.01-0.05 M) to favor intramolecular reaction.
-
De-gas the solution thoroughly with nitrogen or argon to remove oxygen, which can quench the excited state.
-
Irradiate the solution with a high-pressure mercury lamp using a Pyrex filter (to block short-wavelength UV) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
-
Purification: Purify the resulting cyclobutane adduct by column chromatography on silica (B1680970) gel.
Protocol 2: General Purification of Ginkgolide B from a Mixture
This protocol is adapted from methods used for the purification of ginkgolides from natural extracts and may be useful for synthetic mixtures.
-
Initial Extraction: The crude reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Column Chromatography: The crude material is subjected to column chromatography on silica gel. A gradient elution system, for example, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate, is often effective.
-
Preparative HPLC: For separation of close-running isomers, preparative HPLC is employed. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a common choice.
-
Crystallization: The purified Ginkgolide B can be further purified by recrystallization from a suitable solvent system, such as methanol/water or acetone/hexane.
Visualizations
Caption: General workflow for the total synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
Validation & Comparative
BN 52111: A Platelet-Activating Factor Antagonist Explored in Ischemic Stroke
A Comparative Analysis Against the Standard of Care of the 1990s
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of BN 52111, a potent Platelet-Activating Factor (PAF) receptor antagonist, and the standard of care for acute ischemic stroke (AIS) during the period of its investigation in the early 1990s. The emergence of PAF antagonists like this compound was driven by a growing understanding of the inflammatory and thrombotic processes that contribute to neuronal damage following an ischemic event.
The Evolving Landscape of Ischemic Stroke Treatment in the 1990s
The standard of care for acute ischemic stroke in the early 1990s was primarily focused on supportive care and secondary prevention. Antiplatelet therapy, mainly aspirin, was a cornerstone of treatment to prevent recurrent strokes.[1] The landscape of AIS treatment was revolutionized in 1995 with the FDA approval of intravenous tissue plasminogen activator (IV-tPA) for thrombolysis.[1] However, prior to and concurrent with this development, research into neuroprotective agents that could mitigate the damage caused by the ischemic cascade was a major focus of pharmaceutical development.
This compound: Targeting the Platelet-Activating Factor Pathway
This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and thrombosis. In the context of ischemic stroke, the release of PAF is thought to contribute significantly to the inflammatory response and neuronal damage. The rationale for using a PAF antagonist like this compound was to block these detrimental effects and thereby offer a neuroprotective benefit.
Mechanism of Action: this compound vs. Standard of Care
| Therapeutic Agent | Primary Mechanism of Action | Therapeutic Goal in Ischemic Stroke |
| This compound | Specific antagonist of the Platelet-Activating Factor (PAF) receptor. | Neuroprotection by inhibiting PAF-mediated inflammation, platelet aggregation, and neuronal damage. |
| Aspirin | Irreversible inhibitor of cyclooxygenase (COX) enzymes, leading to reduced production of thromboxane (B8750289) A2. | Antiplatelet effect to prevent the formation of new blood clots and reduce the risk of recurrent stroke. |
| Intravenous tPA | Serine protease that converts plasminogen to plasmin, which then breaks down fibrin (B1330869) clots. | Thrombolysis to restore blood flow to the ischemic brain tissue. |
Signaling Pathway: PAF Receptor Antagonism
The signaling pathway initiated by PAF involves its binding to the PAF receptor (PAFR), a G-protein coupled receptor. This activation leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium. These events contribute to platelet aggregation, inflammation, and other cellular responses implicated in ischemic injury. This compound, by blocking the PAFR, prevents the initiation of this signaling cascade.
Experimental Data and Protocols
Preclinical Evaluation of PAF Antagonists in Ischemic Stroke Models
Objective: To assess the neuroprotective effects of a PAF antagonist in a rat model of focal cerebral ischemia.
Experimental Protocol:
-
Animal Model: Male Wistar rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal ischemia.
-
Drug Administration: The PAF antagonist (e.g., a compound structurally and functionally similar to this compound) is administered intravenously at various doses at the time of reperfusion. A control group receives a vehicle infusion.
-
Neurological Deficit Scoring: Neurological function is assessed at 24 and 48 hours post-ischemia using a standardized neurological deficit scoring system.
-
Infarct Volume Measurement: At 48 hours, the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.
-
Histological Analysis: Brain sections are also prepared for histological analysis to assess neuronal damage and inflammatory cell infiltration.
Expected Outcomes from Preclinical Studies
Based on the proposed mechanism of action, preclinical studies with potent PAF antagonists would be expected to show a dose-dependent reduction in infarct volume and an improvement in neurological deficit scores compared to the vehicle-treated control group. Histological analysis would be anticipated to reveal less neuronal death and reduced infiltration of inflammatory cells in the ischemic penumbra of the treated animals.
Experimental Workflow: Preclinical Ischemic Stroke Study
References
Preclinical Profile of BN 52021 (Ginkgolide B): A Comparative Analysis
For Immediate Release
This guide provides a comprehensive overview of the preclinical trial results for BN 52021, a naturally derived terpene lactone also known as Ginkgolide B. It is intended for researchers, scientists, and drug development professionals interested in the neuroprotective and anti-inflammatory potential of this compound. This document compares BN 52021's performance with other relevant Platelet-Activating Factor (PAF) receptor antagonists, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Executive Summary
BN 52021 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] Preclinical evidence strongly supports its neuroprotective effects in models of ischemic injury, its anti-inflammatory properties, and its potential therapeutic applications in cardiovascular diseases.[3][4] Its mechanism of action primarily involves the inhibition of PAF-induced signaling cascades, which play a crucial role in thrombosis, inflammation, and neuronal damage.[2][5] This guide will delve into the quantitative data from key preclinical studies, outline the experimental protocols used to generate this data, and visualize the underlying biological pathways.
Comparative Quantitative Data
The following tables summarize the in vitro and in vivo preclinical data for BN 52021 and its comparators.
Table 1: In Vitro Efficacy of PAF Receptor Antagonists
| Compound | Assay | System | IC50 / Ki | Reference |
| BN 52021 (Ginkgolide B) | PAF-induced Ca2+ mobilization | Neurohybrid NG108-15 cells | 98,500 nM (IC50) | [6] |
| BN 52021 (Ginkgolide B) | [3H]-PAF Binding | Human Neutrophils | 1.3 +/- 0.5 x 10-6 M (Ki) | |
| WEB 2086 | PAF-induced Ca2+ mobilization | Neurohybrid NG108-15 cells | 6.9 nM (IC50) | [6] |
| SRI 63-441 | PAF-induced Ca2+ mobilization | Neurohybrid NG108-15 cells | 809 nM (IC50) | [6] |
| BN 50739 | PAF-induced Ca2+ mobilization | Neurohybrid NG108-15 cells | 4.8 nM (IC50) | [6] |
| Apafant | PAF-induced human platelet aggregation | In vitro | 170 nM (IC50) | [7] |
| Apafant | PAF-induced human neutrophil aggregation | In vitro | 360 nM (IC50) | [7] |
Table 2: In Vivo Neuroprotective Efficacy in Ischemic Stroke Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| BN 52021 (Ginkgolide B) | Rat MCAO | 10 mg/kg, i.v. | Significantly reduced cerebral infarction and neurological deficits. | [5][8] |
| BN 52021 (Ginkgolide B) | Mouse tMCAO | 3.5 and 7.0 mg/kg | Significantly ameliorated infarct volume and reduced brain water content. | [9] |
| BN 52021 (Ginkgolide B) | Greyhound Coronary Occlusion | 5 mg/kg i.v. | Reduced ventricular arrhythmias and platelet count fall. | [4] |
| WEB 2086 | Rat Coronary Occlusion | 10 mg/kg i.v. bolus + 1 mg/kg/h infusion | Reduced ventricular ectopic beats. | [10] |
| SRI 63-441 | Greyhound Coronary Occlusion | 10 mg/kg i.v. | Reduced ventricular arrhythmias and platelet count fall. | [4] |
Key Signaling Pathways
BN 52021 exerts its effects by modulating several key signaling pathways involved in inflammation and apoptosis.
Caption: PAF Receptor Signaling and Antagonist Inhibition.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is a widely used method to mimic focal cerebral ischemia.[11][12]
Caption: Workflow for the MCAO model of ischemic stroke.
Detailed Methodology:
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA) and its bifurcation. The external carotid artery (ECA) is ligated, and a nylon monofilament is inserted through the ECA into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90-120 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Outcome Assessment: Neurological deficits are scored at various time points post-reperfusion. Animals are then euthanized, and brain tissue is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.
PAF Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of compounds to the PAF receptor.[13]
Caption: Workflow for a PAF receptor binding assay.
Detailed Methodology:
-
Membrane Preparation: Platelet membranes, rich in PAF receptors, are isolated from rabbit or human platelets.
-
Competitive Binding: A constant concentration of radiolabeled PAF ([3H]-PAF) is incubated with the platelet membranes in the presence of varying concentrations of the unlabeled test compound (e.g., BN 52021).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-PAF (IC50) is determined. This value can be used to calculate the binding affinity (Ki).
Discussion
The preclinical data strongly indicate that BN 52021 (Ginkgolide B) is a promising neuroprotective agent with a well-defined mechanism of action as a PAF receptor antagonist. Its efficacy in animal models of ischemic stroke is comparable to, and in some aspects, potentially more favorable than other PAF antagonists. The anti-inflammatory effects of BN 52021, mediated through the inhibition of key signaling pathways such as NF-κB and MAPK, further contribute to its neuroprotective profile.[2]
In comparison to synthetic PAF antagonists like WEB 2086, BN 52021, as a natural product, may offer a different safety and pharmacokinetic profile, which warrants further investigation. The data presented in this guide provide a solid foundation for continued research and development of BN 52021 for the treatment of neurological and inflammatory disorders.
For further information, please refer to the cited literature. This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Ginkgolide B Against Ischemic Stroke: A Review of Current Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure-Response Analysis and Mechanism of Ginkgolide B's Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Exposure-Response Analysis and Mechanism of Ginkgolide B's Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat. | Semantic Scholar [semanticscholar.org]
- 9. Ginkgolide B Protects Against Ischemic Stroke Via Modulating Microglia Polarization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of WEB 2086 on the protective role of preconditioning against arrhythmias in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platelet-activating factor (PAF) receptor-binding antagonist activity of Malaysian medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of BN 52021 (Ginkgolide B) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of BN 52021 (also known as Ginkgolide B), a potent Platelet-Activating Factor (PAF) antagonist, with other known PAF inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
BN 52021 is a chemically defined substance extracted from the leaves of the Ginkgo biloba tree.[1] It functions as a specific and competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[2] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. By blocking the PAF receptor, BN 52021 effectively inhibits these processes, demonstrating its potential as a therapeutic agent for various inflammatory conditions. This guide will delve into the quantitative comparison of its activity, the experimental methods used for its verification, and the signaling pathways it modulates.
Quantitative Comparison of PAF Antagonists
The following table summarizes the inhibitory activity of BN 52021 and other PAF antagonists in various in vitro assays. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are key indicators of a drug's potency.
| Compound | Assay | Species | IC50 / pA2 / Ki | Reference |
| BN 52021 (Ginkgolide B) | PAF-induced Platelet Aggregation | Human | IC50: 2.22 ± 0.79 µM | [1] |
| PAF-induced Platelet Aggregation | Rabbit | pA2: 6.38 | [3] | |
| [3H]-PAF Binding to Neutrophils | Human | Ki: 1.3 ± 0.5 x 10⁻⁶ M | [4] | |
| PAF-induced Eosinophil Chemotaxis | Human | IC50: 7.0 ± 2.2 x 10⁻⁶ M | [5] | |
| PAF-induced Neutrophil Chemotaxis | Human | IC50: 2.3 ± 0.2 x 10⁻⁵ M | [5] | |
| WEB 2086 | PAF-induced Platelet Aggregation | Human | IC50: 0.17 µM | [6] |
| PAF-induced Neutrophil Aggregation | Human | IC50: 0.36 µM | [6] | |
| PAF-induced Platelet Aggregation | Rabbit | pA2: 7.14 | [7] | |
| Kadsurenone (B103988) | PAF-induced Platelet Aggregation | Human | IC50: 0.8 ± 0.4 µM | [1] |
| CV 3988 | PAF-induced Platelet Aggregation | Human | IC50: 1.0 ± 0.1 µM | [1] |
Experimental Protocols
The verification of BN 52021's activity as a PAF antagonist relies on established experimental protocols. Below are detailed methodologies for two key assays:
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP from red blood cells and leukocytes.
-
The resulting PRP is carefully collected.
-
-
Aggregation Measurement:
-
Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample.
-
A baseline light transmission is established for the PRP.
-
The test compound (e.g., BN 52021) at various concentrations or a vehicle control is pre-incubated with the PRP for a specified time.
-
PAF is then added to the PRP to induce aggregation.
-
The change in light transmission is recorded over time, and the percentage of aggregation is calculated.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Radioligand Binding Assay ([3H]-PAF Binding)
This assay directly measures the ability of a compound to compete with radiolabeled PAF for binding to the PAF receptor on target cells (e.g., platelets or neutrophils).
-
Cell Preparation:
-
Human neutrophils or platelets are isolated from whole blood using density gradient centrifugation.
-
The cells are washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
A fixed concentration of [3H]-PAF (the radioligand) is incubated with the cells in the presence of increasing concentrations of the unlabeled test compound (e.g., BN 52021).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PAF.
-
The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which separates the cells with bound radioligand from the unbound radioligand.
-
The filters are washed to remove any remaining unbound [3H]-PAF.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki or IC50 value is determined by analyzing the competition binding data using appropriate software.
-
Visualizing Molecular Interactions and Processes
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PAF Signaling Pathway and Inhibition by BN 52021.
Caption: Workflow for PAF Antagonist Activity Screening.
References
- 1. Specific inhibition of PAF-acether-induced platelet activation by BN 52021 and comparison with the PAF-acether inhibitors kadsurenone and CV 3988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pA2 values for antagonists of platelet activating factor on aggregation of rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of WEB 2086, an antagonist to the receptor for platelet-activating factor (PAF), on PAF-induced responses in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BN 52111 (Ginkgolide B) Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of BN 52111, also known as Ginkgolide B or BN-52021. The primary pharmacological target of Ginkgolide B is the Platelet-Activating Factor (PAF) receptor, where it acts as a potent antagonist.[1] This document summarizes the available experimental data on its binding affinity to the primary target and its off-target interactions, presenting quantitative data in a clear, tabular format. Detailed methodologies for the key experiments are also provided to allow for replication and further investigation.
Data Presentation: Cross-Reactivity Profile of Ginkgolide B
The following table summarizes the quantitative data on the binding affinity and functional inhibition of Ginkgolide B at its primary target (PAF receptor) and known off-target sites.
| Target | Alternative Names | Method | Parameter | Value | Reference |
| Platelet-Activating Factor Receptor (PAFR) | - | Radioligand Binding Assay ([3H]-PAF) | Ki | 1.3 ± 0.5 µM | [1] |
| Glycine-gated Chloride Channel (GlyR) | - | Whole-Cell Voltage Clamp | IC50 | 270 ± 10 nM | [2] |
| 5-HT3A Receptor | Serotonin Receptor 3A | Two-Electrode Voltage Clamp | IC50 | 730 µM | [3] |
| 5-HT3AB Receptor | Serotonin Receptor 3AB | Two-Electrode Voltage Clamp | IC50 | 3.9 mM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Radioligand Binding Assay for PAF Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the Platelet-Activating Factor (PAF) receptor.[4]
1. Membrane Preparation:
-
Prepare membrane homogenates from a suitable source expressing the PAF receptor (e.g., washed canine platelets or a cell line overexpressing the receptor).
-
Homogenize the cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the pellet with fresh buffer and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [3H]-PAF), and varying concentrations of the unlabeled test compound (Ginkgolide B).
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of an unlabeled PAF receptor antagonist.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.
3. Separation and Detection:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Voltage Clamp for Glycine (B1666218) Receptor
This protocol outlines the whole-cell voltage-clamp technique used to measure the effect of Ginkgolide B on glycine-gated chloride channels (GlyR).[2][5][6][7]
1. Cell Preparation:
-
Use cells that endogenously express glycine receptors (e.g., hippocampal pyramidal neurons) or a cell line stably transfected with the GlyR.
-
Culture the cells on coverslips suitable for microscopy and electrophysiological recording.
2. Electrophysiological Recording:
-
Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with an intracellular solution.
-
Under visual control, form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
3. Drug Application:
-
Apply glycine to the cell to elicit an inward chloride current.
-
Apply Ginkgolide B at various concentrations along with glycine to measure its inhibitory effect on the glycine-induced current.
-
Use a rapid solution exchange system to apply and wash out the compounds.
4. Data Acquisition and Analysis:
-
Record the whole-cell currents using an patch-clamp amplifier and a data acquisition system.
-
Measure the peak amplitude of the glycine-induced current in the absence and presence of different concentrations of Ginkgolide B.
-
Plot the percentage of inhibition of the glycine-induced current against the concentration of Ginkgolide B to generate a dose-response curve.
-
Fit the dose-response curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
Mandatory Visualizations
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
Caption: Signaling pathway of the Platelet-Activating Factor (PAF) receptor.
Experimental Workflow for Cross-Reactivity Screening
Caption: Experimental workflow for assessing cross-reactivity.
References
- 1. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]
- 2. BN52021, a platelet activating factor antagonist, is a selective blocker of glycine-gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgolide B and bilobalide block the pore of the 5-HT3 receptor at a location that overlaps the picrotoxin binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the PAF Receptor Antagonist BN 52111 and Its Analogs
This guide provides a comprehensive comparative analysis of the platelet-activating factor (PAF) receptor antagonist BN 52111 and its key analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the performance of these compounds, outlines detailed experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of their mechanisms and therapeutic potential.
Quantitative Performance Analysis
The inhibitory efficacy of this compound and its analogs is most commonly quantified by their half-maximal inhibitory concentration (IC50) in various in vitro and in vivo assays. The following tables summarize the reported IC50 values for key compounds in platelet aggregation, PAF receptor binding, and in vivo bronchoconstriction assays.
Table 1: Inhibition of PAF-Induced Platelet Aggregation
| Compound | Species | IC50 (µM) | Reference |
| This compound | Human | Data not specifically available in searched literature | |
| BN 52021 (Ginkgolide B) | Human | 3.6 | [1] |
| WEB 2086 | Human | 0.17 | [2] |
| CV-3988 | Rabbit | 1.1 | [3] |
| Lexipafant (BB-882) | Human | Potent inhibitor, specific IC50 not detailed | [4][5] |
Table 2: Inhibition of [3H]-PAF Binding to Platelets
| Compound | Species | IC50 (µM) | Reference |
| This compound | Data not specifically available in searched literature | ||
| BN 52021 (Ginkgolide B) | Human | Correlates well with aggregation IC50 | [1] |
| WEB 2086 | Human | Ki of 0.015 µM (15 nM) | [6] |
| CV-3988 | Rabbit | 0.079 | [7] |
| CV-3988 | Human | 0.16 | [7] |
| CV-3988 | Guinea Pig | 0.18 | [7] |
Table 3: Inhibition of PAF-Induced Bronchoconstriction in vivo
| Compound | Species | Route of Administration | Effective Dose/IC50 | Reference |
| This compound | Guinea Pig | Intravenous | IC50 = 0.27 mg/kg | |
| BN 52021 (Ginkgolide B) | Guinea Pig | Intravenous | IC50 = 0.90 mg/kg | |
| BN 52115 | Guinea Pig | Intravenous | IC50 = 0.36 mg/kg | |
| WEB 2086 | Guinea Pig | Oral | 0.1 to 2.0 mg/kg | [2] |
| WEB 2086 | Guinea Pig | Intravenous | 0.01 to 0.5 mg/kg | [2] |
| CV-3988 | Rat | Intravenous | 1 and 10 mg/kg (dose-dependent inhibition) | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
Platelet Aggregation Assay
This in vitro assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
Protocol:
-
Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human donors who have not taken any platelet-affecting medication for at least 10 days.
-
Blood is anticoagulated with 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[9]
-
Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood (e.g., 1000 x g for 10 minutes) and is used to set the 100% aggregation baseline.[9]
-
-
Aggregation Measurement:
-
Platelet aggregation is monitored using a light transmission aggregometer.
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.
-
The test compound (e.g., this compound or an analog) at various concentrations is pre-incubated with the PRP for a specified time (typically 2-5 minutes) prior to the addition of the agonist.[10][11]
-
PAF is added at a concentration known to induce submaximal aggregation to initiate the reaction.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set period (e.g., 5-10 minutes).[1][12]
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the antagonist.
-
The percentage of inhibition is calculated relative to a vehicle control.
-
The IC50 value is determined from the dose-response curve.[13]
-
PAF-Induced Bronchoconstriction in Guinea Pigs
This in vivo assay assesses the ability of a compound to antagonize the bronchoconstrictor effects of PAF in an animal model.
Protocol:
-
Animal Preparation:
-
Male guinea pigs (350-450 g) are anesthetized.[14]
-
The trachea is cannulated for mechanical ventilation, and the jugular vein is cannulated for intravenous administration of substances.[14]
-
Respiratory parameters, such as pulmonary inflation pressure or airway resistance, are continuously monitored.
-
-
Experimental Procedure:
-
A stable baseline of respiratory function is established.
-
The antagonist (e.g., this compound) or vehicle is administered intravenously or orally at various doses.[2][15]
-
After a predetermined period, a bolus of PAF (e.g., 30-60 ng/kg, i.v.) is administered to induce bronchoconstriction.[16]
-
The resulting changes in respiratory parameters are recorded.
-
-
Data Analysis:
-
The peak increase in bronchoconstriction is measured for each animal.
-
The percentage of inhibition of the PAF-induced response by the antagonist is calculated for each dose.
-
The IC50 or effective dose (ED50) is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Testing platelet aggregation activity [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Platelet-activating factor and platelet-activating factor antagonists in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bronchoconstriction and eosinophil recruitment in guinea pig lungs after platelet activating factor administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of PAF-induced bronchoconstriction in the guinea-pig by oxatomide: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
Comparative Analysis of PAF Receptor Antagonists: BN 52111, Ginkgolide B, and Kadsurenone
A detailed guide for researchers and drug development professionals on the reproducibility and experimental profiles of key Platelet-Activating Factor (PAF) receptor antagonists.
This guide provides a comparative overview of the experimental data for three prominent antagonists of the Platelet-Activating Factor (PAF) receptor: BN 52111, Ginkgolide B (also known as BN 52021), and Kadsurenone. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on the reproducibility of experimental results.
Quantitative Comparison of PAF Receptor Antagonist Potency
The inhibitory potency of these compounds is a critical factor in their experimental application. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) from various in vitro assays. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Compound | Assay Type | Target/Cell Type | IC50 Value |
| This compound | Natural Killer (NK) cell cytotoxicity inhibition | Human NK cells | Effective, similar to BN 52021[1] |
| Ginkgolide B (BN 52021) | PAF-induced platelet aggregation | Human platelets | 2.5 µg/ml[2] |
| Inhibition of [3H]PAF metabolism | Washed rabbit platelets | 3.6 x 10⁻⁶ M[3] | |
| Kadsurenone | PAF receptor blocking | Not specified | 1 x 10⁻⁷ M |
Reproducibility of Experimental Results
While the published literature provides evidence of the biological activity of these compounds, specific data on the reproducibility of these findings, such as standard deviations or results from multiple independent experiments, are not consistently reported in readily accessible sources. The inherent variability in biological assays can lead to a range of reported IC50 values. Researchers are encouraged to establish internal validation and quality control measures to ensure the reproducibility of their own experimental results.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of PAF and a typical experimental workflow for assessing the efficacy of PAF receptor antagonists.
Detailed Experimental Protocols
Reproducible experimental outcomes are contingent on detailed and consistent methodologies. Below are foundational protocols for two key assays used to evaluate PAF receptor antagonists.
Platelet Aggregation Inhibition Assay
This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets.
Materials:
-
Freshly drawn human or animal blood collected in anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Activating Factor (PAF).
-
Test compounds (this compound, Ginkgolide B, Kadsurenone) dissolved in an appropriate vehicle (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Platelet aggregometer.
-
Cuvettes with stir bars.
-
Pipettes.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Carefully collect the PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Assay Performance:
-
Adjust the platelet count in the PRP if necessary.
-
Place a cuvette with PRP and a stir bar into the aggregometer and establish a baseline reading (0% aggregation).
-
Add a specific concentration of the test compound or vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes) at 37°C.
-
Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Competitive Radioligand Binding Assay
This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines).
-
Radiolabeled PAF (e.g., [³H]PAF).
-
Unlabeled PAF (for determining non-specific binding).
-
Test compounds (this compound, Ginkgolide B, Kadsurenone).
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a series of tubes, add the cell membrane preparation, assay buffer, and increasing concentrations of the test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled PAF).
-
-
Incubation:
-
Add a fixed concentration of [³H]PAF to all tubes.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
By providing standardized data presentation and detailed methodologies, this guide aims to facilitate the reproducibility and comparison of experimental results for these important PAF receptor antagonists.
References
- 1. The effect of the platelet-activating factor antagonist, BN 52021, on human natural killer cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the metabolism of platelet activating factor (PAF-acether) by three specific antagonists from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Ginkgolide B (BN 52111) for Neuroprotection and Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the research on Ginkgolide B (GB), a potent platelet-activating factor (PAF) receptor antagonist derived from the Ginkgo biloba tree. For the purpose of this guide, we will consider BN 52111 to be synonymous with Ginkgolide B. This document objectively compares the performance of Ginkgolide B with other alternatives, supported by experimental data, to aid in research and drug development.
Executive Summary
Ginkgolide B is a well-researched natural compound with significant therapeutic potential, primarily attributed to its potent and selective antagonism of the platelet-activating factor receptor (PAFR). This action interrupts downstream signaling pathways involved in inflammation, thrombosis, and neuronal damage. This guide will compare Ginkgolide B against other ginkgolides, a synthetic PAFR antagonist (WEB 2086), and a clinically relevant drug for neuroprotection, Donepezil.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the efficacy of Ginkgolide B and its alternatives in key therapeutic areas.
Table 1: In Vitro Anti-Platelet Aggregation Activity
| Compound | Agonist | IC50 Value | Species | Reference |
| Ginkgolide B | PAF (0.3 µM) | 2.52 µM | Rabbit | [1] |
| Ginkgolide A | PAF | > Ginkgolide B | Rabbit | [2] |
| Ginkgolide K | PAF | < Ginkgolide B | Rabbit | [2] |
| Natural Ginkgolide Mix | PAF (0.3 µM) | 6.35 µM | Rabbit | [1] |
| Ginkgolide B Derivative (Compound 2) | PAF | 15.10 ± 3.50 nM | Rabbit | [3] |
| WEB 2086 | PAF | 0.17 µM | Human | [4] |
Table 2: Neuroprotective Effects
| Compound | Model | Key Findings | Quantitative Data | Reference |
| Ginkgolide B | Post-ischemic neuronal damage in rats | Significantly reduced neuronal damage in the hippocampus. | 50 mg/kg p.o. showed significant neuroprotection. | [5] |
| Ginkgo Biloba Extract (containing Ginkgolide B) | Alzheimer's Disease (Clinical Trial) | Improved cognitive function and activities of daily living when combined with Donepezil. | Statistically significant improvement in MMSE scores. | |
| Donepezil | Alzheimer's Disease (Clinical Trial) | Standard of care for symptomatic treatment of Alzheimer's. | Provides modest improvements in cognitive function. |
Table 3: Anti-Inflammatory Effects
| Compound | Model | Key Findings | Quantitative Data | Reference |
| Ginkgolide B | Acetaminophen-induced liver injury in rats | Attenuated liver damage and reduced oxidative stress. | 10 mg/kg b.w. showed protective effects. | [6] |
| Ginkgolide B | LPS-stimulated BV2 microglia | Reduced the production of pro-inflammatory cytokines. | Dose-dependent decrease in TNF-α, IL-1β, and IL-6. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Ginkgolide B and its comparators are rooted in their distinct mechanisms of action and modulation of intracellular signaling cascades.
Ginkgolide B and PAF Receptor Antagonism
Ginkgolide B is a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. By blocking the binding of PAF to its receptor, Ginkgolide B inhibits the activation of downstream signaling pathways, including the phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K)/Akt pathways. This leads to a reduction in inflammatory responses, platelet aggregation, and neuronal excitotoxicity.
Donepezil's Mechanism of Action
Donepezil is an acetylcholinesterase inhibitor. It reversibly binds to and inactivates acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This leads to increased concentrations of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is beneficial in Alzheimer's disease where there is a cholinergic deficit.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative data tables.
Platelet-Rich Plasma (PRP) Preparation and Aggregation Assay
Objective: To assess the in vitro effect of compounds on platelet aggregation.
Protocol:
-
Blood Collection: Whole blood is drawn from healthy human volunteers or rabbits into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). The supernatant PRP is carefully collected.
-
Platelet Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Aggregation Assay:
-
PRP is placed in a cuvette in an aggregometer and stirred at 37°C.
-
The baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).
-
The test compound (e.g., Ginkgolide B, WEB 2086) or vehicle is added to the PRP and incubated for a specified time.
-
A platelet agonist, such as Platelet-Activating Factor (PAF), is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the agonist-induced aggregation) is determined.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of compounds on the viability and proliferation of neuronal cells.
Protocol:
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Ginkgolide B) or a vehicle control for a specified period (e.g., 24-48 hours). In neuroprotection models, a neurotoxic agent (e.g., amyloid-beta) may be co-incubated.
-
MTT Incubation: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.
Protocol:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to each well to block non-specific binding sites.
-
Sample Incubation: After washing, the standards and samples (cell culture supernatants or diluted serum) are added to the wells and incubated.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for the cytokine is added to each well.
-
Streptavidin-HRP: Following another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added.
-
Substrate Addition: The plate is washed, and a substrate solution (e.g., TMB) is added, which reacts with HRP to produce a colored product.
-
Reaction Stoppage and Measurement: A stop solution is added to terminate the reaction, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is determined from this curve.
Western Blotting for Signaling Proteins (p-Akt, p-ERK)
Objective: To detect and quantify the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis: Cells are treated with the compound of interest and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt, anti-p-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The membrane is washed again, and a chemiluminescent substrate is added. The light emitted is captured using an imaging system.
-
Data Analysis: The intensity of the bands is quantified, and the levels of the phosphorylated protein are normalized to a loading control (e.g., total protein or a housekeeping protein like β-actin).
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the key experimental protocols described above.
References
- 1. Anti-platelet Aggregation Effect of Ginkgolide B and Ginkgoflavonoids, Extracted from Ginkgo biloba, in Vitro, ex Vivo and in Clinic. [yakhak.org]
- 2. [Effects of ginkgolide A, B and K on platelet aggregation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAF antagonist ginkgolide B reduces postischemic neuronal damage in rat brain hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for Durol Dipping Hardener (REF 52111)
For laboratory researchers, scientists, and drug development professionals utilizing Durol Dipping Hardener (REF 52111), a cold hardener for investment models, a comprehensive understanding of safety and disposal procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe handling and environmental compliance.
Personal Protective Equipment (PPE) and Safety Measures
When handling Durol Dipping Hardener, adherence to the following personal protective equipment recommendations is mandatory to minimize exposure and ensure personal safety.
| Protective Equipment | Specifications |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Not generally required with adequate ventilation. In case of insufficient ventilation or aerosol formation, use a NIOSH-approved respirator with an organic vapor cartridge. |
It is crucial to work in a well-ventilated area and have an eyewash station and safety shower readily accessible. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale vapors.
Spill Management and Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area safely.
Small Spills:
-
Ventilate the area: Ensure adequate ventilation to disperse vapors.
-
Absorb the spill: Use inert absorbent material such as sand, earth, or vermiculite.
-
Collect the waste: Carefully scoop the absorbed material into a labeled, sealable container for disposal.
-
Clean the area: Wipe the spill area with a damp cloth.
Large Spills:
-
Evacuate the area: Restrict access to the spill site.
-
Control the source: If safe to do so, stop the source of the leak.
-
Contain the spill: Use a non-combustible absorbent material to dike the spill and prevent it from spreading.
-
Follow small spill procedures: Proceed with the absorption, collection, and cleaning steps as outlined for small spills.
-
Decontaminate: Thoroughly decontaminate all cleaning materials and equipment after use.
Proper Disposal Procedures
Proper disposal of Durol Dipping Hardener and its containers is critical to prevent environmental contamination and comply with regulations.
Unused Product:
-
Dispose of unused or unwanted Durol Dipping Hardener as hazardous waste.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
Do not dispose of the product down the drain or in regular trash.
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.
-
Collect the rinsate as hazardous waste for proper disposal.
-
Once cleaned, the containers may be recycled or disposed of as non-hazardous waste, depending on local regulations. Puncture the container to prevent reuse.
Contaminated Materials:
-
Any materials used to clean up spills (absorbents, cloths, etc.) must be treated as hazardous waste.
-
Place all contaminated materials in a labeled, sealed container for disposal by a licensed waste management company.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of Durol Dipping Hardener.
Caption: Disposal workflow for Durol Dipping Hardener.
By adhering to these established safety and disposal protocols, researchers and laboratory professionals can mitigate risks, ensure a safe working environment, and maintain environmental responsibility. Always refer to the product's specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Essential Safety and Handling Guide for Boron Nitride (BN)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boron Nitride (BN). The following procedures are based on standard safety protocols for this material.
Personal Protective Equipment (PPE)
When handling Boron Nitride, especially in powder form, adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[1] |
| Lab coat or protective clothing | Choose body protection appropriate for the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | NIOSH-approved N95 or P1 dust mask | Required when protection from nuisance levels of dust is desired. |
Operational Plan: Handling and Storage
Proper handling and storage of Boron Nitride are critical to maintaining its integrity and preventing accidents.
Handling Procedures:
-
Ensure adequate ventilation in the work area.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.
Storage Procedures:
-
Store away from strong oxidizing agents.[2]
Disposal Plan
Dispose of Boron Nitride and its containers in accordance with local, regional, and national regulations.
Disposal Guidelines:
-
Do not allow the material to enter drains.
-
Dispose of contents and containers at an approved waste disposal plant.
-
Keep the chemical in its original container; do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Experimental Workflow: Safe Handling of Boron Nitride Powder
The following diagram illustrates the standard workflow for safely handling Boron Nitride powder in a laboratory setting.
Logical Relationship: PPE Selection for Boron Nitride
The selection of appropriate PPE is based on the potential routes of exposure to Boron Nitride.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
